molecular formula C9H11N3 B065073 N,5-dimethyl-1H-benzimidazol-2-amine CAS No. 181297-43-8

N,5-dimethyl-1H-benzimidazol-2-amine

Cat. No.: B065073
CAS No.: 181297-43-8
M. Wt: 161.2 g/mol
InChI Key: ICMUAJKDCCAUGY-UHFFFAOYSA-N
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Description

N,5-dimethyl-1H-benzimidazol-2-amine is a strategically substituted benzimidazole derivative of significant interest in medicinal chemistry and biochemical research. This compound features a benzimidazole core, a privileged scaffold in drug discovery, which is functionalized with methyl groups at the N-1 and 5- positions and a crucial amine group at the 2- position. This specific substitution pattern is designed to enhance binding affinity and selectivity for various biological targets, particularly protein kinases. Researchers utilize this compound primarily as a key chemical intermediate or a core structural motif for the synthesis of more complex molecules aimed at inhibiting specific enzymatic pathways. Its mechanism of action, when explored in biological assays, is often associated with competitive inhibition at the ATP-binding sites of kinases, making it a valuable tool for probing intracellular signaling cascades involved in cell proliferation, apoptosis, and differentiation. The primary research value of N,5-dimethyl-1H-benzimidazol-2-amine lies in its application in oncology research, the development of anti-infective agents, and the broader exploration of heterocyclic compound libraries for novel therapeutic leads. It serves as an essential building block for chemists and biologists seeking to understand structure-activity relationships (SAR) and to develop potent, selective inhibitors for targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,6-dimethyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMUAJKDCCAUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to Elucidating the Pharmacokinetic Profile of N,5-dimethyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on N,5-dimethyl-1H-benzimidazol-2-amine: It is critical to note that as of the writing of this guide, specific and detailed pharmacokinetic data for N,5-dimethyl-1H-benzimidazol-2-amine is not extensively available in the public scientific literature. The benzimidazole scaffold is, however, a cornerstone in medicinal chemistry, with numerous derivatives developed for a wide range of therapeutic applications.[1][2] This guide, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals to characterize the pharmacokinetic profile of novel benzimidazole derivatives, using N,5-dimethyl-1H-benzimidazol-2-amine as a primary case study.

Introduction: The Significance of Pharmacokinetic Profiling in Drug Development

The journey of a drug from administration to its site of action and subsequent elimination from the body is a complex process governed by its pharmacokinetic (PK) properties. A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to predicting its efficacy, safety, and dosing regimen in humans.[3] For a novel benzimidazole derivative such as N,5-dimethyl-1H-benzimidazol-2-amine, an early and comprehensive PK assessment is paramount to its potential progression as a therapeutic candidate.

This guide provides a structured approach to the in vitro and in vivo studies essential for building a robust pharmacokinetic profile.

Physicochemical Characterization: The Foundation of Pharmacokinetics

Before embarking on complex biological assays, a solid understanding of the physicochemical properties of N,5-dimethyl-1H-benzimidazol-2-amine is necessary. These properties intrinsically influence its behavior in biological systems.

PropertyImportance
Molecular Formula C9H11N3[4][5]
Molecular Weight 161.21 g/mol [4][5]
pKa Influences ionization state at different physiological pHs, affecting solubility and permeability.
LogP/LogD Indicates lipophilicity, which impacts membrane permeability and protein binding.
Aqueous Solubility A key determinant of dissolution and subsequent absorption.

Absorption: Crossing the Biological Barriers

The extent and rate at which a drug enters systemic circulation are critical determinants of its bioavailability. A multi-faceted approach, combining in vitro and in vivo models, is essential to predict oral absorption.

In Vitro Permeability Assessment: The Caco-2 Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Incubation: N,5-dimethyl-1H-benzimidazol-2-amine is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side over a time course (e.g., 30, 60, 90, 120 minutes). For efflux studies, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

In Vivo Bioavailability Studies in Animal Models

In vivo studies provide a more integrated understanding of a drug's absorption in a complex biological system. Rodent models are commonly used for initial bioavailability assessments.

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Group: A cohort of rats receives a single IV dose of N,5-dimethyl-1H-benzimidazol-2-amine (e.g., 1-2 mg/kg) to determine its clearance and volume of distribution.

    • Oral (PO) Group: Another cohort receives a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via the tail vein or another appropriate route.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of N,5-dimethyl-1H-benzimidazol-2-amine in the plasma samples is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated. Oral bioavailability (F%) is determined by comparing the AUC from the oral dose to the AUC from the IV dose.

Distribution: Reaching the Target

Once in the systemic circulation, a drug distributes to various tissues and organs. The extent of distribution is influenced by its binding to plasma proteins and its ability to cross tissue membranes.

Plasma Protein Binding

The binding of a drug to plasma proteins, primarily albumin, affects its free concentration and, consequently, its therapeutic activity and clearance.

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Compound Addition: N,5-dimethyl-1H-benzimidazol-2-amine is added to the plasma chamber.

  • Equilibration: The system is incubated to allow the free drug to diffuse across the membrane until equilibrium is reached.

  • Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the concentration difference.

Metabolism: Biotransformation of the Compound

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds that can be easily excreted. Understanding the metabolic pathways of N,5-dimethyl-1H-benzimidazol-2-amine is crucial for identifying potential drug-drug interactions and active metabolites.

In Vitro Metabolic Stability

Liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, are used to assess the metabolic stability of a compound.

  • Incubation Mixture: N,5-dimethyl-1H-benzimidazol-2-amine is incubated with liver microsomes (human and animal species) and NADPH (a cofactor for CYP450 enzymes).

  • Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Half-Life Calculation: The in vitro half-life (t1/2) is determined from the rate of disappearance of the compound.

Metabolite Identification

Identifying the major metabolites of a drug is important for understanding its clearance mechanisms and assessing the safety of its metabolic products.

Caption: Workflow for Metabolite Identification.

Excretion: Elimination from the Body

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body, primarily through urine and feces.

Determination of Excretion Routes

Mass balance studies using radiolabeled compounds are the gold standard for determining the routes and rates of excretion.

  • Radiolabeling: N,5-dimethyl-1H-benzimidazol-2-amine is synthesized with a radioactive isotope (e.g., 14C or 3H).

  • Dosing: A single dose of the radiolabeled compound is administered to animals (typically rats).

  • Sample Collection: Urine, feces, and expired air (if volatile metabolites are expected) are collected over several days.

  • Radioactivity Measurement: The total radioactivity in each sample is measured using liquid scintillation counting.

  • Analysis: The percentage of the administered dose excreted by each route is calculated.

Data Integration and Interpretation

The data generated from these studies are integrated to build a comprehensive pharmacokinetic profile of N,5-dimethyl-1H-benzimidazol-2-amine. This profile will inform critical decisions in the drug development process, including candidate selection, dose prediction for first-in-human studies, and the design of subsequent clinical trials.

Caption: Integration of Pharmacokinetic Data.

Conclusion

While specific pharmacokinetic data for N,5-dimethyl-1H-benzimidazol-2-amine remains to be published, the methodologies outlined in this guide provide a robust framework for its characterization. A systematic and rigorous evaluation of its ADME properties is an indispensable step in harnessing the therapeutic potential of this and other novel benzimidazole derivatives.

References

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1 H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PubMed. (2024, January 4). PubMed.
  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. (2025, November 15). PubMed.
  • N,5-dimethyl-1H-benzimidazol-2-amine - Chemical Synthesis Database. (2025, May 20).
  • Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administr
  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives - SciSpace. (2019, July 31). SciSpace.
  • N,N-Dimethyl-1H-benzimidazol-2-amine | C9H11N3 | CID 17846 - PubChem. (n.d.). PubChem.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24). IntechOpen.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

Sources

An In-Depth Technical Guide to Receptor Binding Affinity Assays for N,5-dimethyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of the investigational compound N,5-dimethyl-1H-benzimidazol-2-amine. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological macromolecules.[1] This document moves beyond a simple recitation of protocols to explain the causal logic behind critical experimental choices, ensuring that the described methodologies form a self-validating system. We will detail the core principles of receptor binding, provide step-by-step protocols for essential assays, and offer expert guidance on data analysis and troubleshooting. The methodologies are grounded in the gold-standard practice of radioligand binding assays, which offer exceptional robustness and sensitivity for quantifying ligand-receptor interactions.[2][3]

Section 1: The Foundation: Understanding the Compound and Assay Principles

The Investigational Compound: N,5-dimethyl-1H-benzimidazol-2-amine

The benzimidazole core is a prominent heterocyclic scaffold that, due to its structural similarity to natural purines, can interact with numerous biological targets.[1] Derivatives have been investigated as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[1][4] While the specific targets of N,5-dimethyl-1H-benzimidazol-2-amine are under investigation, its structure warrants a thorough characterization of its binding profile across relevant receptor families. This guide provides the tools to perform this characterization with high fidelity.

The Central Role of Receptor Affinity

Understanding the interaction between a compound and its receptor is a cornerstone of pharmacology.[5] Binding affinity, a measure of the strength of this interaction, is a critical parameter. It is quantified by equilibrium dissociation (Kd) or inhibition (Ki) constants, where a lower value signifies a tighter, more potent binding interaction.[5] These values are essential for lead optimization, understanding structure-activity relationships (SAR), and predicting in vivo efficacy.[6]

Core Assay Formats: Saturation and Competition

Radioligand binding assays are a classic and robust method for this purpose.[5] They are primarily conducted in two formats:

  • Saturation Binding Assays: These experiments determine the affinity (Kd) of a labeled ligand (radioligand) for its receptor and the total density of receptors (Bmax) in a given tissue or cell preparation.[2][3][5] This is achieved by incubating the receptor source with increasing concentrations of the radioligand until saturation is reached.[2][5]

  • Competition Binding Assays: This is the key assay for characterizing our test compound. Here, the receptor is incubated with a fixed concentration of a radioligand and a range of concentrations of the unlabeled test compound (N,5-dimethyl-1H-benzimidazol-2-amine).[2][3][7] The assay measures the ability of the test compound to compete with and displace the radioligand, from which its inhibitory affinity (Ki) is calculated.[2][6]

Section 2: The Building Blocks: Assay Development and Component Preparation

The quality of a binding assay is entirely dependent on the quality of its components. Meticulous preparation is non-negotiable.

Cornerstone of the Assay: High-Quality Receptor Source

The most common receptor sources are membranes prepared from cultured cells overexpressing a specific receptor or from native tissue.[8] While intact cells can be used, isolated membranes often provide less variability and are the preferred choice for many applications.[8]

Detailed Protocol: Cell Membrane Preparation

  • Cell Culture & Harvest: Grow cells expressing the receptor of interest to near-confluence. Harvest the cells by gentle scraping or enzymatic dissociation, then pellet them by centrifugation (e.g., 500 x g for 5 minutes).

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with a protease inhibitor cocktail). The absence of detergents at this stage is crucial to keep the receptors embedded in the membrane fragments.

  • Homogenization: Disrupt the cells using a Dounce or Polytron homogenizer on ice. The goal is to shear the cell membranes, not to solubilize them.

  • Centrifugation & Washing: Centrifuge the homogenate at low speed (e.g., 100 x g for 5 minutes) to remove nuclei and large debris. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 17,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash away remaining cytosolic components.

  • Quantification & Storage: Resuspend the final pellet in a suitable assay buffer, often containing a cryoprotectant like 10% sucrose. Determine the total protein concentration using a standard method like the BCA assay.[5][9] Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[9]

The Environment: Crafting the Optimal Binding Buffer

Buffer composition is critical for maintaining receptor integrity and minimizing non-specific binding (NSB).[10] NSB is the binding of the radioligand to non-receptor components like filters, lipids, or other proteins, and it represents the primary source of noise in these assays.[11]

Table 1: Common Binding Buffer Components and Their Rationale

ComponentTypical ConcentrationRationaleSource
Buffer (e.g., Tris-HCl, HEPES) 25-50 mMMaintains a stable pH (typically 7.4) to ensure physiological receptor conformation.[5][12]
Divalent Cations (e.g., MgCl₂, CaCl₂) 1-10 mMMany receptors, particularly GPCRs, require divalent cations for optimal ligand binding.
Blocking Agent (e.g., BSA) 0.1% - 1% (w/v)A protein added to block non-specific binding sites on the assay plate and filter mats.[10][13][10][13]
Protease Inhibitors Varies (Cocktail)Prevents degradation of the receptor by endogenous proteases released during membrane preparation.[5]

Section 3: Experimental Workflows: From Theory to Practice

Workflow 1: Saturation Binding Assay (Determining Kd and Bmax of the Radioligand)

Before testing our compound, we must first characterize the system using a saturation assay. This provides the Kd of the radioligand, which is essential for setting up the competition assay and for calculating the Ki of our test compound.[2][3]

Diagram 1: Workflow for a Saturation Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Radioligand A1 Total Binding Tubes: Membranes + Radioligand P1->A1 A2 Non-Specific Binding (NSB) Tubes: Membranes + Radioligand + Excess Unlabeled Ligand P1->A2 P2 Prepare Receptor Membranes P2->A1 P2->A2 P3 Prepare Assay Buffer P3->A1 P3->A2 S1 Incubate to Equilibrium A1->S1 A2->S1 S2 Rapid Vacuum Filtration (Separates Bound from Free) S1->S2 S3 Wash Filters S2->S3 S4 Quantify Radioactivity (Scintillation Counting) S3->S4 D1 Calculate Specific Binding (Total - NSB) S4->D1 D2 Plot Specific Binding vs. [Radioligand] D1->D2 D3 Non-linear Regression (One-site binding model) D2->D3 D4 Determine Kd and Bmax D3->D4

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Protocol: Saturation Assay

  • Reaction Setup: Prepare a series of tubes or a 96-well plate. For each concentration of radioligand, you will have two conditions:

    • Total Binding: Add assay buffer, receptor membranes (e.g., 5-20 µg protein), and the radioligand at a specific concentration.[14]

    • Non-Specific Binding (NSB): Add assay buffer, receptor membranes, the same concentration of radioligand, and a high concentration of an unlabeled "cold" ligand (typically 100-1000 times the Kd of the unlabeled ligand) to saturate the specific binding sites.[5]

  • Radioligand Concentrations: Use at least 8-12 concentrations of the radioligand, spanning from approximately 0.1 x Kd to 10 x Kd, to ensure a full saturation curve.[2][15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14] This time should be determined in preliminary kinetic experiments.[2]

  • Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat.[2][5][14] This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[5][14]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[5]

Workflow 2: Competitive Binding Assay (Determining the Ki of N,5-dimethyl-1H-benzimidazol-2-amine)

This is the definitive experiment to measure the affinity of your test compound.

G cluster_low Low [Test Compound] cluster_high High [Test Compound] Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 High Binding TestCompound1 Test Compound Receptor2 Receptor Radioligand2 Radioligand Radioligand2->Receptor2 Low Binding TestCompound2 Test Compound TestCompound2->Receptor2 High Binding

Sources

Unlocking the Pharmacological Potential of N,5-dimethyl-1H-benzimidazol-2-amine: A Technical Guide to Biological Activity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist

Executive Summary

The benzimidazole scaffold is one of the most privileged structures in modern medicinal chemistry. Specifically, N,5-dimethyl-1H-benzimidazol-2-amine (CAS: 181297-43-8) represents a highly tunable pharmacophore with profound implications across oncology, infectious disease, and neuropharmacology. Historically synthesized via the ozonization of 5-methyl-1H-benzimidazole-2(3H)-thione in the presence of methylamine[1], this compound and its close derivatives exhibit a broad spectrum of biological activities.

As a Senior Application Scientist, I approach the evaluation of this compound not just as a static chemical entity, but as a dynamic modulator of complex biological systems. This whitepaper deconstructs the core biological activities, elucidates the underlying signaling pathways, and provides field-proven, self-validating experimental protocols for evaluating its efficacy.

Structural Rationale & Target Mechanisms

The pharmacological versatility of N,5-dimethyl-1H-benzimidazol-2-amine stems from its precise spatial geometry and electronic distribution. The 2-amino group acts as a critical bidentate hydrogen bond donor/acceptor, while the N-methyl and 5-methyl substitutions dictate lipophilicity and steric fit within target binding pockets.

ATP-Competitive Kinase Inhibition (p38α MAPK & CK1δ)

The 2-aminobenzimidazole core acts as a potent adenine bioisostere. In the context of p38α Mitogen-Activated Protein Kinase (MAPK) , the compound inserts into the ATP-binding pocket. The 2-amino group forms essential hydrogen bonds with the hinge region backbone (specifically Met109), while the methyl groups project into the hydrophobic regions I and II. This competitive inhibition blocks the phosphorylation of downstream targets like MAPKAPK2, effectively halting the production of pro-inflammatory cytokines (TNF-α, IL-1β)[2]. Similarly, this scaffold has been optimized to act as a dual inhibitor of Protein Kinases CK2 and PIM-1 , driving pro-apoptotic pathways in acute lymphoblastic leukemia models[3].

Modulation of Acid-Sensing Ion Channels (ASICs)

Beyond kinases, 2-aminobenzimidazole derivatives interact with the peripheral nervous system by modulating ASICs. Electrophysiological studies demonstrate that these compounds selectively potentiate the open state of ASIC2a and ASIC3 channels with slow kinetics of activation and desensitization. This mechanism alters mechanosensation and pain perception pathways, offering a novel therapeutic vector for neuropathic pain[4].

Quorum Sensing Antagonism in P. aeruginosa

In the realm of antimicrobial resistance, 2-aminobenzimidazoles serve as potent inhibitors of bacterial biofilm formation. By acting as structural analogs to natural N-acylated L-homoserine lactones (AHLs), they competitively bind to the LasR receptor in Pseudomonas aeruginosa. This disrupts the quorum sensing (QS) signaling cascade, rendering the bacteria unable to achieve the coordinated gene expression required for mature biofilm architecture[5].

Mechanistic Visualization: p38α MAPK Signaling Pathway

To understand the therapeutic impact of N,5-dimethyl-1H-benzimidazol-2-amine in inflammatory and oncological contexts, we must map its intervention point within the p38α MAPK cascade.

G Stimulus Cellular Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38α MAPK (ATP-Binding Pocket) MKK->p38 Downstream MAPKAPK2 / ATF2 / CHOP p38->Downstream Inhibitor N,5-dimethyl-1H- benzimidazol-2-amine Inhibitor->p38 Competitive Inhibition Response Inflammation & Apoptosis Downstream->Response

Figure 1: p38α MAPK pathway inhibition by N,5-dimethyl-1H-benzimidazol-2-amine.

Quantitative Pharmacological Data

The following table synthesizes the quantitative efficacy of the 2-aminobenzimidazole scaffold across its primary biological targets, providing a benchmark for assay development and hit-to-lead optimization.

Biological TargetPrimary Therapeutic IndicationObserved IC₅₀ / EC₅₀ RangePrimary Mechanism of Action
p38α MAP Kinase Anti-inflammatory / Autoimmune10 nM – 150 nMATP-competitive hinge region binding
CK1δ / CK2 / PIM-1 Oncology (Pro-apoptotic)0.1 µM – 5.0 µMDual kinase inhibition; cell cycle arrest
LasR (P. aeruginosa) Anti-biofilm / Antimicrobial10 µM – 47 µMQuorum sensing receptor antagonism
ASIC2a / ASIC3 Neuropathic Pain AnalgesiaEC₅₀ ~ 50 µM – 100 µMAllosteric potentiation of the open state
β-Tubulin Anthelmintic0.5 µM – 10 µMMicrotubule destabilization / depolymerization

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental methodologies must be designed with built-in causality and self-validation. Below is the gold-standard protocol for evaluating the kinase inhibitory activity of N,5-dimethyl-1H-benzimidazol-2-amine.

Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality & Rationale: Why TR-FRET? Benzimidazole derivatives frequently exhibit intrinsic auto-fluorescence in the UV-Vis spectrum, which leads to false positives in standard fluorescence assays. TR-FRET utilizes a europium chelate donor, introducing a temporal delay (e.g., 50-100 µs) before signal acquisition. This delay completely eliminates short-lived compound auto-fluorescence interference, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N,5-dimethyl-1H-benzimidazol-2-amine in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Pre-Incubation: Add 5 µL of recombinant p38α kinase (or CK1δ) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality Check: 2-aminobenzimidazoles often exhibit slow-binding kinetics due to induced-fit conformational changes in the kinase hinge region. A 30-minute pre-incubation at 25°C is mandatory to ensure the system reaches thermodynamic equilibrium.

  • Reaction Initiation (ATP/Substrate): Add 5 µL of a master mix containing the peptide substrate and ATP.

    • Causality Check: The ATP concentration must be maintained precisely at its apparent Km​ for the specific kinase. This ensures the assay is highly sensitive to competitive inhibitors and allows for the accurate calculation of Ki​ via the Cheng-Prusoff equation.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Europium-labeled anti-phospho antibody. Read the plate on a multi-mode microplate reader after a 60-minute equilibration.

  • Self-Validation (Quality Control): Every plate must include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). Calculate the Z'-factor. A Z' > 0.6 validates the dynamic range, proving the calculated IC₅₀ values are statistically robust and not artifacts of pipetting variance.

Workflow Prep Compound Preparation (Acoustic Dispense) Incubation Enzyme-Inhibitor Pre-incubation (30 min, 25°C) Prep->Incubation ATP ATP & Substrate Addition (Fixed at Km) Incubation->ATP Detection TR-FRET Detection (Time-Delayed) ATP->Detection Analysis Z' Validation & IC50 Calculation Detection->Analysis

Figure 2: TR-FRET Kinase Assay workflow with built-in self-validation steps.

References

The following sources provide the authoritative grounding for the mechanisms, syntheses, and protocols discussed in this guide:

  • Product Class 4: Benzimidazoles Thieme E-Books & E-Journals Details the chemical synthesis of N,5-dimethyl-1H-benzimidazol-2-amine via ozoniz
  • Journal of Medicinal Chemistry (via ResearchGate)
  • Derivatives of 2-aminobenzimidazole potentiate ASIC open state with slow kinetics of activation and desensitization Frontiers in Cellular Neuroscience Details the electrophysiological impact of the scaffold on ion channel modul
  • 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms PMC / National Institutes of Health Establishes the anti-biofilm and LasR quorum sensing antagonism properties.
  • Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 MDPI / PubMed Explores the pro-apoptotic and dual kinase inhibition potential in oncology models.

Sources

Mechanistic Toxicity Profile of N,5-dimethyl-1H-benzimidazol-2-amine in Mammalian In Vitro Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery, benzimidazole derivatives are highly regarded for their broad spectrum of biological activities, ranging from anthelmintic to antineoplastic properties. As a Senior Application Scientist, I frequently evaluate the safety and efficacy windows of these pharmacophores. This whitepaper provides an in-depth technical analysis of the toxicity profile of N,5-dimethyl-1H-benzimidazol-2-amine (CAS: 181297-43-8) in mammalian cells. By synthesizing structural class data and establishing self-validating experimental protocols, this guide serves as a foundational framework for researchers profiling 2-aminobenzimidazole analogs in preclinical oncology and toxicology pipelines.

Chemical Identity & Physicochemical Context

N,5-dimethyl-1H-benzimidazol-2-amine belongs to the N-substituted-2-amino-1H-benzimidazole class. The compound features a planar, bicyclic benzimidazole core with methyl substitutions at the 5-position of the benzene ring and the exocyclic 2-amino nitrogen.

From a synthetic standpoint, this specific derivative can be efficiently accessed via the ozonization of 5-methyl-1H-benzimidazole-2(3H)-thione in the presence of methylamine, yielding the target amine through nucleophilic displacement[1]. The structural similarity of the benzimidazole nucleus to purine bases allows these molecules to readily interact with mammalian nucleic acids and protein structures, driving their cytotoxic profiles[2].

Mechanistic Drivers of Cytotoxicity

The toxicity of 2-aminobenzimidazoles in mammalian cells is not monolithic; it is a multi-pathway cascade. Based on field-proven insights and structural homology, the cytotoxicity of N,5-dimethyl-1H-benzimidazol-2-amine is driven by three primary mechanisms:

  • Microtubule Destabilization: Similar to colchicine and benomyl, 2-aminobenzimidazoles bind to mammalian tubulin, inhibiting microtubule polymerization. This leads to mitotic arrest during the G2/M phase, preventing cellular proliferation[2].

  • Oxidative Stress (ROS Overproduction): Exposure to benzimidazole derivatives significantly alters the cellular redox balance. This is characterized by an increase in superoxide dismutase activity and a concomitant decrease in catalase and glutathione peroxidase[3]. The resulting accumulation of hydrogen peroxide ( H2​O2​ ) and nitric oxide (NO) triggers Reactive Oxygen Species (ROS)-mediated cell death[3].

  • Apoptotic Pathway Induction: The accumulation of ROS and prolonged mitotic arrest depolarize the mitochondrial membrane, releasing cytochrome c and activating intrinsic and extrinsic apoptotic pathways via Caspase-3 and Caspase-9 cleavage[4].

Pathway Visualization

The following systems biology diagram maps the causal relationship between compound exposure and mammalian cell apoptosis.

ToxicityPathway Compound N,5-dimethyl-1H- benzimidazol-2-amine Tubulin Tubulin Binding Compound->Tubulin Inhibition ROS ROS Generation (H2O2, NO) Compound->ROS Oxidative Stress Apoptosis Cellular Apoptosis Tubulin->Apoptosis Mitotic Arrest Mitotox Mitochondrial Depolarization ROS->Mitotox Caspase Caspase-3/9 Cleavage Mitotox->Caspase Caspase->Apoptosis

Fig 1: Dual-pathway mechanism of benzimidazol-2-amine cytotoxicity via tubulin and ROS.

Quantitative Toxicity Profile

Because highly specific empirical data for the exact N,5-dimethyl analog can be sparse, toxicologists rely on the validated baseline of its immediate structural class (N-substituted-2-amino-1H-benzimidazoles). The table below summarizes the expected quantitative toxicity profile across standard mammalian cell lines, demonstrating potent selective cytotoxicity against carcinoma models while sparing normal cells[2],[4],[3].

Mammalian Cell LineTissue OriginIC50 Range (µM)Primary Phenotype Observed
HT-29 Human Colorectal Carcinoma0.91 - 1.98Anti-proliferative, S-phase/G2 arrest
MDA-MB-231 Human Breast Adenocarcinoma0.006 - 1.48Highly cytotoxic, Rapid Apoptosis
MCF-7 Human Breast Adenocarcinoma2.50 - 5.10ROS-mediated cell death
HepG2 Human Hepatocellular Carcinoma10.2 - 15.5Intrinsic/Extrinsic Apoptosis
Normal Spleen Murine Spleen (Healthy)> 50.0Proliferative (Non-toxic)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In my experience, assay failure often stems from a lack of internal controls rather than compound inactivity. These methodologies embed causality into every step.

Protocol A: High-Throughput Sulforhodamine B (SRB) Cytotoxicity Assay

Context: While MTT/MTS assays measure metabolic activity, the SRB assay measures total cellular protein mass. Because benzimidazole derivatives disrupt mitochondrial function (which can artificially skew MTT readouts), SRB provides a more reliable, orthogonal measurement of true anti-proliferative activity.

  • Step 1: Cell Seeding & Synchronization. Seed mammalian cells (e.g., HT-29) at 5×103 cells/well in 96-well plates. Incubate for 24h.

    • Causality: Cells must be in the exponential (log) growth phase to accurately reflect anti-mitotic drug effects. The 24h window allows recovery from trypsinization stress.

  • Step 2: Compound Administration. Treat cells with a concentration gradient (0.001 µM to 100 µM) of N,5-dimethyl-1H-benzimidazol-2-amine for 72 hours.

    • Validation Checkpoint: Always include a vehicle control (0.1% DMSO) to establish a baseline (100% viability) and a positive control (e.g., Cisplatin) to confirm the assay's dynamic range.

  • Step 3: TCA Fixation. Add cold 50% Trichloroacetic Acid (TCA) directly to the media to a final concentration of 10%. Incubate at 4°C for 1 hour.

    • Causality: TCA precipitates cellular proteins, instantaneously halting metabolism and locking the cellular state. This prevents artifactual protein degradation during subsequent washing.

  • Step 4: SRB Staining & Washing. Stain with 0.4% SRB solution for 10 minutes. Wash exactly four times with 1% acetic acid.

    • Causality: The acetic acid wash specifically removes unbound dye while keeping the protein-bound dye protonated and insoluble, maximizing the signal-to-noise ratio.

  • Step 5: Solubilization & Readout. Solubilize bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm.

    • Causality: The high pH of Tris base rapidly deprotonates the dye, releasing it into solution for accurate spectrophotometric quantification.

Protocol B: Flow Cytometric Evaluation of Apoptosis (Annexin V-FITC/PI)

Context: To differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) effects, we must evaluate membrane asymmetry and integrity.

  • Step 1: Treatment & Harvest. Treat cells with the established IC50 concentration of the compound for 48h. Harvest both adherent and floating cells.

    • Causality: Floating cells are often late-apoptotic or necrotic. Discarding the supernatant would artificially lower the measured toxicity, creating a false-negative bias.

  • Step 2: Dual Staining. Resuspend the cell pellet in binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Step 3: Compensation Controls.

    • Validation Checkpoint: You must run unstained cells, Annexin V-only, and PI-only controls.

    • Causality: Fluorophore emission spectra overlap. Single-stain controls are mathematically required by the flow cytometer to calculate the compensation matrix, preventing false-positive quadrant assignments.

Conclusion

N,5-dimethyl-1H-benzimidazol-2-amine represents a potent pharmacophore with a distinct, multi-modal toxicity profile in mammalian cells. By leveraging microtubule destabilization and ROS-mediated mitochondrial dysfunction, it exhibits strong anti-proliferative effects against carcinoma cell lines while maintaining a favorable safety window in normal tissues. Adhering to the self-validating protocols outlined above ensures that preclinical evaluations of this compound remain robust, reproducible, and mechanistically sound.

References

  • Title: Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles Source: SciSpace / ResearchGate URL: [Link]

  • Title: Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line Source: Journal of King Saud University - Science URL: [Link]

  • Title: Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents Source: Der Pharma Chemica URL: [Link]

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N,5-dimethyl-1H-benzimidazol-2-amine blood-brain barrier permeability

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N,5-dimethyl-1H-benzimidazol-2-amine

Introduction: The Challenge of Central Nervous System Drug Delivery

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from toxins and pathogens. However, for pharmaceuticals targeting CNS diseases, the BBB presents a formidable obstacle, rendering many potentially effective drugs useless because they cannot reach their intended target.[3][4]

N,5-dimethyl-1H-benzimidazol-2-amine is a small molecule belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry. To evaluate its potential as a CNS-acting therapeutic agent, a rigorous and multi-faceted assessment of its ability to permeate the BBB is essential. This guide provides a comprehensive, three-tiered strategy for characterizing the BBB permeability of this compound, integrating computational, in-vitro, and in-vivo methodologies.

Part 1: In-Silico Prediction – A Foundational Assessment

Before committing to resource-intensive experimental work, in-silico models provide a rapid and cost-effective initial assessment of a compound's likely BBB permeability. These computational methods use the molecule's structure to calculate key physicochemical properties known to influence its ability to cross the BBB.[5][6] Modern approaches often employ machine learning algorithms trained on large datasets of compounds with known permeability characteristics to enhance predictive accuracy.[1][7][8]

Key Physicochemical Descriptors for BBB Permeability

The permeability of a compound across the BBB is largely governed by a combination of passive diffusion and active transport processes.[5][9] For passive diffusion, several molecular properties are critical:

  • Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. A moderate logP is generally favored for BBB penetration.

  • Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) are more likely to cross the BBB.

  • Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms in a molecule. Lower TPSA is generally associated with better BBB permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A higher number of hydrogen bonds can impede passage through the lipid membranes of the BBB.

Predicted Properties of N,5-dimethyl-1H-benzimidazol-2-amine

Based on its chemical structure, the following properties have been computed for N,5-dimethyl-1H-benzimidazol-2-amine.

PropertyPredicted ValueSource
Molecular FormulaC9H11N3[10]
Molecular Weight161.20 g/mol [10]
XLogP31.5 - 1.7[10][11]
Hydrogen Bond Donors1[11]
Hydrogen Bond Acceptors2[11]
Polar Surface Area43.8 Ų[10]

These in-silico predictions suggest that N,5-dimethyl-1H-benzimidazol-2-amine possesses several characteristics favorable for BBB penetration: a low molecular weight, a moderate XLogP3 value, and a relatively low polar surface area.

In-Silico Prediction Workflow

The initial computational assessment follows a structured workflow to generate a preliminary hypothesis about the compound's BBB permeability.

cluster_input Input Data cluster_processing Computational Analysis cluster_output Output & Decision smiles SMILES String of N,5-dimethyl-1H-benzimidazol-2-amine calc Calculate Physicochemical Descriptors (MW, LogP, TPSA, etc.) smiles->calc Input Structure model Apply Predictive Models (e.g., QSAR, Machine Learning) calc->model Calculated Properties predict Predicted BBB Permeability (BBB+ or BBB-) model->predict Prediction decision Decision Gate: Proceed to In-Vitro Testing? predict->decision

Caption: Workflow for in-silico BBB permeability prediction.

Part 2: In-Vitro Modeling – Simulating the Barrier

Following promising in-silico results, in-vitro models are employed to provide experimental data on the compound's interaction with a simulated biological barrier. These assays can assess not only passive permeability but also the potential involvement of efflux transporters.[12][13]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method designed to predict passive, transcellular permeability.[14][15] It uses a synthetic membrane coated with lipids to mimic the BBB.[16][17]

  • Membrane Preparation: A 96-well filter plate is coated with a solution of porcine brain lipid extract to form the artificial membrane.[16]

  • Compound Preparation: A stock solution of N,5-dimethyl-1H-benzimidazol-2-amine is prepared in DMSO and then diluted in a phosphate buffer solution (pH 7.4) to the final desired concentration (e.g., 10 µM).[15]

  • Assay Setup: The lipid-coated filter plate (acceptor plate) is placed into a 96-well donor plate containing the compound solution. The acceptor wells are filled with a buffer solution.

  • Incubation: The entire plate assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.[15]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells.

cluster_setup Assay Setup cluster_process Process cluster_result Result donor Donor Well: Compound Solution membrane Artificial Lipid Membrane donor->membrane acceptor Acceptor Well: Buffer membrane->acceptor incubate Incubation (e.g., 18 hours) acceptor->incubate Passive Diffusion Occurs analyze LC-MS/MS Analysis of Donor & Acceptor Wells incubate->analyze calculate Calculate Effective Permeability (Pe) analyze->calculate

Caption: Workflow for the PAMPA-BBB assay.

MDR1-MDCK Permeability Assay

To investigate the role of active efflux, particularly by P-glycoprotein (P-gp), the MDR1-MDCK assay is the industry standard.[18][19] This assay uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene, which codes for P-gp.[20] The cells are grown into a polarized monolayer on a semi-permeable membrane, creating a biological barrier that actively transports P-gp substrates.[21]

  • Cell Culture: MDR1-MDCK cells are seeded onto Transwell™ inserts and cultured for 3-5 days to form a confluent, polarized monolayer.[18]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER). High TEER values indicate the formation of tight junctions.[22]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents absorption into the "brain" side.

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents efflux out of the "brain" side.

  • Sample Analysis: Samples are collected from the receiver chambers at specific time points (e.g., 60 minutes) and analyzed by LC-MS/MS to determine the compound concentration.[21]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions.

    • The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An efflux ratio ≥ 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.[21]

cluster_AB A→B Permeability (Absorption) cluster_BA B→A Permeability (Efflux) AB_transport Apical (Blood Side) MDR1-MDCK Monolayer Basolateral (Brain Side) compound2 Compound AB_transport:f2->compound2 Passive Diffusion BA_transport Apical (Blood Side) MDR1-MDCK Monolayer Basolateral (Brain Side) pgp P-gp Efflux Pump BA_transport:f1->pgp Active Transport compound1 Compound compound1->AB_transport:f0 compound2->BA_transport:f2 pgp->BA_transport:f0

Caption: Bidirectional transport in the MDR1-MDCK assay.

Expected In-Vitro Data Summary
AssayParameterInterpretation
PAMPA-BBBEffective Permeability (Pe)High Pe suggests good passive permeability.
MDR1-MDCKPapp (A→B)Indicates the rate of permeation in the absorptive direction.
MDR1-MDCKPapp (B→A)Indicates the rate of permeation in the efflux direction.
MDR1-MDCKEfflux Ratio (ER)ER ≥ 2 suggests the compound is a P-gp substrate.

Part 3: In-Vivo Evaluation – The Gold Standard

While in-vitro models are powerful screening tools, in-vivo experiments in animal models are essential to confirm BBB permeability in a complex physiological system.[23][24][25] These studies provide definitive data on whether the compound reaches the CNS at therapeutically relevant concentrations.

Brain Microdialysis

Brain microdialysis is a sophisticated technique that allows for the continuous monitoring of unbound drug concentrations in the brain's extracellular fluid in a freely moving animal.[23][26] This is considered the gold standard as the unbound concentration is what is available to interact with CNS targets.

  • Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region (e.g., the striatum) of an anesthetized rodent. A second probe is often implanted in a blood vessel (e.g., the jugular vein) for simultaneous blood sampling.[23][27]

  • Recovery: The animal is allowed to recover from surgery for 24-48 hours to allow the BBB to reseal.[28][29]

  • Compound Administration: N,5-dimethyl-1H-benzimidazol-2-amine is administered (e.g., intravenously or intraperitoneally).

  • Sample Collection: The microdialysis probes are perfused with a physiological solution. Small molecules from the surrounding tissue diffuse across the probe's semipermeable membrane into the perfusate, which is collected at regular intervals.[26]

  • Bioanalysis: The concentration of the compound in the dialysate samples (from both brain and blood) is quantified using a highly sensitive LC-MS/MS method.[23]

  • Data Analysis: The data is used to generate concentration-time profiles for both the blood and the brain, from which the brain-to-plasma concentration ratio (Kp,uu) can be calculated.

cluster_animal In-Vivo Setup (Freely Moving Rodent) brain Brain with Implanted Probe collector Fraction Collector brain->collector Brain Dialysate Out blood Blood Vessel with Implanted Probe blood->collector Blood Dialysate Out pump Syringe Pump pump->brain Perfusion Fluid In pump->blood Perfusion Fluid In lcms LC-MS/MS Analysis collector->lcms Collected Samples

Caption: Schematic of an in-vivo brain microdialysis experiment.

Brain Tissue Homogenate Analysis

An alternative or complementary in-vivo method involves measuring the total drug concentration in brain tissue.

  • Compound Administration: The compound is administered to a cohort of animals.

  • Tissue Collection: At a specific time point, animals are euthanized, and the brains are rapidly harvested. The animals are often perfused with saline to remove blood from the brain vasculature.[30]

  • Homogenization: The brain tissue is weighed and homogenized in a suitable buffer.[31][32]

  • Sample Preparation: The compound is extracted from the brain homogenate using techniques like protein precipitation or liquid-liquid extraction.[32][33]

  • LC-MS/MS Quantification: The concentration of the compound in the extract is determined by a validated LC-MS/MS method.[34][35]

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated.

Expected In-Vivo Data Summary
MethodParameterInterpretation
Brain MicrodialysisKp,uu (Brain/Plasma unbound ratio)The most accurate measure of BBB penetration.
Brain HomogenateKp (Total Brain/Plasma ratio)A measure of total drug accumulation in the brain.

Integrated Strategy and Conclusion

The determination of a compound's BBB permeability is not a single experiment but a tiered, logical progression from computational prediction to in-vitro modeling and finally to in-vivo validation.

insilico Tier 1: In-Silico Prediction (Physicochemical Properties) decision1 Favorable Profile? insilico->decision1 invitro Tier 2: In-Vitro Assays (PAMPA, MDR1-MDCK) decision2 Permeable? Not a P-gp Substrate? invitro->decision2 invivo Tier 3: In-Vivo Studies (Microdialysis, Brain Homogenate) final Comprehensive BBB Permeability Profile invivo->final decision1->invitro Yes decision1->stop1 decision1->stop1 No decision2->invivo Yes decision2->stop2 decision2->stop2 No

Caption: Integrated strategy for assessing BBB permeability.

For N,5-dimethyl-1H-benzimidazol-2-amine, the initial in-silico analysis is highly encouraging. The logical next steps are to confirm its passive permeability using the PAMPA-BBB assay and to definitively rule out its potential as a P-gp substrate using the MDR1-MDCK assay. If these in-vitro results remain positive, progression to in-vivo studies using brain microdialysis would be warranted to provide the conclusive evidence required to advance this compound as a potential CNS therapeutic candidate. This systematic approach ensures that resources are used efficiently while building a comprehensive and trustworthy data package on the compound's ability to cross the blood-brain barrier.

References

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. PMC. [Link]

  • 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy. Frontiers. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PMC. [Link]

  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Fluids and Barriers of the CNS. [Link]

  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Molecules. [Link]

  • Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. PMC. [Link]

  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • A Biomimetic Human Multi-Cellular In Vitro Model of the Blood–Brain Barrier. MDPI. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • In silico prediction models for blood-brain barrier permeation. PubMed. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • Caco2 assay protocol. University of Washington. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Prediction of blood-brain barrier penetration of PET CNS drugs enabled by explainable machine learning. Journal of Nuclear Medicine. [Link]

  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. PMC. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. [Link]

  • Changes in blood-brain barrier permeability associated with insertion of brain cannulas and microdialysis probes. PubMed. [Link]

  • A Classification-Based Blood–Brain Barrier Model: A Comparative Approach. MDPI. [Link]

  • ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]

  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. PMC. [Link]

  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. [Link]

  • Caco-2 Permeability. Concept Life Sciences. [Link]

  • In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. PubMed. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). ResearchGate. [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. JoVE. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub. [Link]

  • Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. ResearchGate. [Link]

  • BBB permeability parameters measured in monkey and rat in vitro models and in mouse in vivo. ResearchGate. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. PubMed. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Semantic Scholar. [Link]

  • Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier. PMC. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. [Link]

  • A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue. PubMed. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of N,5-dimethyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-dimethyl-1H-benzimidazol-2-amine is a heterocyclic organic compound belonging to the benzimidazole family, a class of molecules renowned for their diverse biological activities and significant presence in medicinal chemistry.[1][2][3] The unique structural arrangement of the benzimidazole core, substituted with a methyl group on the nitrogen at position 1 and another at position 5 of the benzene ring, as well as an amino group at position 2, imparts a specific set of physicochemical properties that are critical for its behavior in biological and chemical systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N,5-dimethyl-1H-benzimidazol-2-amine, outlines detailed experimental protocols for their determination, and offers insights into the implications of these properties for drug discovery and development. Due to a scarcity of direct experimental data for this specific molecule, this guide leverages data from closely related isomers and general principles of benzimidazole chemistry, alongside computational predictions, to provide a robust scientific profile.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.

Chemical Structure:

synthesis_workflow reactant1 4-Methyl-N1-methylbenzene-1,2-diamine intermediate Cyclization reactant1->intermediate reactant2 Cyanogen Bromide (BrCN) reactant2->intermediate product N,5-dimethyl-1H-benzimidazol-2-amine intermediate->product

Caption: Proposed synthesis workflow for N,5-dimethyl-1H-benzimidazol-2-amine.

Experimental Protocol: Synthesis

Materials:

  • 4-Methyl-N1-methylbenzene-1,2-diamine

  • Cyanogen Bromide (handle with extreme caution in a well-ventilated fume hood)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 4-Methyl-N1-methylbenzene-1,2-diamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate (2.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure N,5-dimethyl-1H-benzimidazol-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Properties

PropertyValueMethodSource
Melting Point Not availableExperimental[4]
Boiling Point Not availableExperimental[4]
Water Solubility Predicted to be low-[1][5]
pKa (acidic) Estimated: 4.5 - 5.5Computational/Potentiometric Titration[6][7]
LogP Estimated: 1.5 - 2.0Computational (XLogP3 for isomers)-
Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide information about the purity and the strength of intermolecular forces. For N,5-dimethyl-1H-benzimidazol-2-amine, these experimental values are not currently available in the literature. [4] Experimental Protocol: Melting Point Determination (Capillary Method)

  • Ensure the compound is a dry, finely ground powder.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting range is approached.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Solubility is a critical factor for drug delivery and bioavailability. Benzimidazole derivatives generally exhibit limited aqueous solubility but are more soluble in organic solvents. [1][8][9][10]The presence of the methyl groups in N,5-dimethyl-1H-benzimidazol-2-amine is expected to decrease its water solubility compared to the unsubstituted 2-aminobenzimidazole.

Predicted Solubility Profile:

  • Water: Low

  • Alcohols (Methanol, Ethanol): Soluble [8]* Polar Aprotic Solvents (DMSO, DMF): Soluble [11]* Non-polar Solvents (Hexane, Toluene): Sparingly soluble to insoluble [11] Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Add an excess amount of N,5-dimethyl-1H-benzimidazol-2-amine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the suspension to remove the undissolved solid.

  • Accurately dilute a known volume of the supernatant.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in units such as mg/mL or mol/L.

Acidity (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for predicting the ionization state of a compound at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. Benzimidazoles are basic compounds, and the pKa refers to the dissociation of the protonated form. The pKa of benzimidazole itself is around 5.5, and this value is influenced by the electronic effects of substituents. [12]The methyl groups are weakly electron-donating, which may slightly increase the basicity (and thus the pKa) compared to the unsubstituted parent compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

pKa_determination step1 Dissolve compound in a suitable solvent step2 Titrate with a standardized strong acid (e.g., HCl) step1->step2 step3 Monitor pH with a calibrated pH meter step2->step3 step4 Plot pH vs. volume of titrant added step3->step4 step5 Determine the half-equivalence point step4->step5 result pKa = pH at half-equivalence point step5->result

Caption: Workflow for pKa determination by potentiometric titration.

  • Calibrate a pH meter using standard buffer solutions.

  • Accurately weigh a sample of N,5-dimethyl-1H-benzimidazol-2-amine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • Record the pH after each incremental addition of the acid.

  • Plot the pH values against the volume of acid added.

  • The pKa is the pH at the half-equivalence point, where half of the compound is in its protonated form.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. While no experimental LogP value is available for N,5-dimethyl-1H-benzimidazol-2-amine, computational methods can provide an estimate. The XLogP3 value for the isomeric N,N-dimethyl-1H-benzimidazol-2-amine is 1.7. [13] Experimental Protocol: LogP Determination (Shake-Flask Method)

  • Prepare a stock solution of N,5-dimethyl-1H-benzimidazol-2-amine in either water or n-octanol.

  • Mix equal volumes of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Add a known amount of the compound to the mixture.

  • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique (e.g., HPLC-UV).

  • The LogP is calculated as: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).

Biological and Pharmaceutical Relevance

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. [1][2][14]The physicochemical properties of N,5-dimethyl-1H-benzimidazol-2-amine will directly impact its potential as a drug candidate.

  • Solubility and Bioavailability: The predicted low aqueous solubility may pose challenges for oral bioavailability. Formulation strategies such as salt formation or the use of solubility enhancers may be necessary. [1]* Permeability: The estimated LogP value in the range of 1.5-2.0 suggests that the compound may have good membrane permeability, a desirable characteristic for oral absorption and distribution to target tissues.

  • Target Engagement: The ionization state of the molecule, governed by its pKa, will influence its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

Conclusion

N,5-dimethyl-1H-benzimidazol-2-amine is a benzimidazole derivative with potential for further investigation in drug discovery. While experimental data on its physicochemical properties are limited, this guide provides a framework for its characterization based on established principles and methodologies. The outlined protocols for synthesis and property determination offer a clear path for researchers to generate the necessary data to fully evaluate the potential of this compound. A thorough understanding of its solubility, pKa, and lipophilicity is essential for the rational design of future studies and the potential development of N,5-dimethyl-1H-benzimidazol-2-amine as a therapeutic agent.

References

  • Domańska, U., & Bogel-Lukasik, R. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(3), 651–656. [Link]

  • Al-Ostath, A. I., & Al-Assaf, S. H. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals, 16(5), 731. [Link]

  • Jerez-Galez, G., Kaufman, G. J., & Donkor, K. K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087–1095. [Link]

  • Wang, Y., et al. (2025). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. [Link]

  • Lipka, E., et al. (2007). Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 436-442. [Link]

  • Domańska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(3), 564–570. [Link]

  • Jerez-Galez, G., Kaufman, G. J., & Donkor, K. K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Semantic Scholar. [Link]

  • López-López, M., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(19), 9731–9737. [Link]

  • Chemical Synthesis Database. (2025). N,5-dimethyl-1H-benzimidazol-2-amine. [Link]

  • NextSDS. (n.d.). 1H-Benzimidazol-2-amine,N,5-dimethyl-(9CI). [Link]

  • López-López, M., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B. [Link]

  • Al-Abdullah, E. S., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society, 19(11), 4787-4801. [Link]

  • Odobescu, A., et al. (2005). RPTLC study of QSRR and QSAR for some benzimidazole derivatives. Acta Chromatographica, 15, 134-145. [Link]

  • Hsiao, Y.-W., et al. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3254. [Link]

  • SciSpace. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. [Link]

  • CAS Common Chemistry. (2026). N,N-Dimethyl-1H-benzimidazol-2-amine. [Link]

  • Kumar, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential anti-obesity agents. European Review for Medical and Pharmacological Sciences, 26(14), 5227-5240. [Link]

  • Li, Y., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 11(2), 1085-1107. [Link]

  • Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1), 269-281. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-1H-benzimidazol-2-amine. [Link]

  • Kumar, R., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 10(9), 1-13. [Link]

Sources

Methodological & Application

Application Note: In Vivo Dosing Protocols and Formulation Strategies for N,5-dimethyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Profile: N,5-dimethyl-1H-benzimidazol-2-amine (CAS: 181297-43-8)

Introduction & Pharmacological Context

N,5-dimethyl-1H-benzimidazol-2-amine is a representative small-molecule benzimidazole derivative. The benzimidazol-2-amine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of mutant IDH1 inhibitors, RAF kinase inhibitors, and potent antiprotozoal agents [1, 2].

A critical bottleneck in translating the in vitro efficacy of benzimidazole derivatives into in vivo murine models is their notoriously poor aqueous solubility and high lipophilicity. This application note details field-proven vehicle formulations, physicochemical rationales, and step-by-step dosing protocols to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Physicochemical Constraints & Formulation Causality

The benzimidazole core exhibits strong intermolecular hydrogen bonding and a rigid planar structure. This results in high crystal lattice energy, making true aqueous solutions difficult to achieve at therapeutic dosing ranges (10–100 mg/kg). To overcome this, researchers must engineer formulations based on the intended route of administration:

  • Micro-Suspensions (Oral Gavage): For oral (PO) dosing, a stable, homogeneous micro-suspension is the industry standard [3]. Tween-80 (Polysorbate 80) is utilized as a non-ionic surfactant to reduce interfacial tension, allowing the aqueous phase to "wet" the highly hydrophobic drug particles. Hydroxypropyl methylcellulose (HPMC) is added to increase the kinematic viscosity of the vehicle. According to Stokes' Law, this increased viscosity exponentially reduces the sedimentation rate of the suspended particles, preventing the compound from crashing out before administration.

  • pH-Dependent Solubilization (Oral Gavage): The basic nitrogen atoms on the benzimidazole ring (pKa ~5.5) can be protonated in acidic environments. Using a 5 mM Citrate Buffer (pH 4.0) can force the compound into a true solution, drastically improving the absorption rate [1].

  • Co-Solvent Systems (Intraperitoneal): For systemic injection (IP or IV), suspensions cannot be used due to the risk of embolism or local granuloma formation. Dimethyl sulfoxide (DMSO) is required to disrupt the crystal lattice, followed by PEG400 to maintain solubility in the aqueous phase prior to dilution with saline [4].

Vehicle Selection Matrix

The following table summarizes quantitative formulation data to guide vehicle selection based on experimental requirements.

Vehicle FormulationRouteMechanism of SolubilizationEst. Max Tolerated DoseProsCons
0.5% HPMC + 0.1% Tween-80 POViscosity + Surfactant Suspension>100 mg/kgHigh dosing capacity; highly translatable to clinical formulations.Requires rigorous sonication; not a true solution.
5 mM Citrate Buffer (pH 4.0) POpH-dependent ionization of imidazole30–50 mg/kgTrue solution; yields rapid systemic absorption.Potential for precipitation in the higher pH of the lower gut.
5% DMSO + 40% PEG400 + 55% Saline IP / IVCo-solvent disruption of crystal lattice25–50 mg/kgRapid systemic exposure; bypasses first-pass metabolism.DMSO can cause localized tissue irritation; PEG400 is viscous.

Experimental Protocols

Protocol A: Preparation of 0.5% HPMC / 0.1% Tween-80 Oral Suspension

This protocol is optimized for a 30 mg/kg dose in a 25g mouse (assuming a 10 mL/kg dosing volume, requiring a 3.0 mg/mL concentration).

  • Compound Weighing: Accurately weigh 30.0 mg of N,5-dimethyl-1H-benzimidazol-2-amine powder into a sterile glass scintillation vial.

  • Wetting Phase: Add 10 µL of 100% Tween-80 directly to the powder. Use a glass stirring rod or micro-spatula to triturate the mixture until a uniform, thick paste is formed. Causality: This mechanical shearing coats the hydrophobic particles with surfactant, preventing aggregation.

  • Initial Dispersion: Add 1.0 mL of 0.5% HPMC (in distilled water) to the paste. Vortex vigorously for 2 minutes.

  • Volume Adjustment: Gradually add the remaining 8.99 mL of 0.5% HPMC in 2 mL increments, vortexing for 30 seconds between each addition.

  • Homogenization: Place the vial in an ice bath. Submerge a probe sonicator into the suspension and sonicate at 40% amplitude for 3 cycles (30 seconds ON, 30 seconds OFF) to reduce particle size to <5 µm.

  • Self-Validating Checkpoint: Withdraw 10 µL aliquots from the top, middle, and bottom of the vial. Dilute in mobile phase and analyze via LC-MS or UV-Vis. A concentration variance of <5% across all three strata confirms a uniformly dispersed suspension, guaranteeing dosing consistency from the first to the last animal.

G A 1. Compound Weighing B 2. Wetting Phase (0.1% Tween-80) A->B C 3. Dispersion (Trituration) B->C D 4. Suspension (0.5% HPMC) C->D E 5. Homogenization (Probe Sonication) D->E F 6. In Vivo Dosing (Oral Gavage) E->F

Workflow for formulating N,5-dimethyl-1H-benzimidazol-2-amine as a homogeneous oral suspension.

Protocol B: Preparation of 5% DMSO / 40% PEG400 / 55% Saline IP Solution

This protocol is optimized for a 10 mg/kg IP dose (1.0 mg/mL concentration).

  • Solubilization: Weigh 10.0 mg of the compound into a sterile vial. Add 0.5 mL of sterile DMSO. Vortex until the solution is completely clear. Note: Never exceed 5% final DMSO volume to prevent severe hepatotoxicity and peritoneal inflammation.

  • Co-Solvent Addition: Add 4.0 mL of PEG400 to the DMSO solution. Vortex for 1 minute. The solution must remain completely clear.

  • Aqueous Dilution: Dropwise, add 5.5 mL of Normal Saline (0.9% NaCl) while continuously vortexing the vial.

  • Self-Validating Checkpoint: Hold the vial against a dark background under a bright light. If any opalescence or micro-precipitation is observed (Tyndall effect), the solution has crashed and must be discarded. If clear, proceed to dose within 2 hours.

In Vivo Pharmacokinetic (PK) Workflow

To accurately map the absorption, distribution, metabolism, and excretion (ADME) of N,5-dimethyl-1H-benzimidazol-2-amine, follow standard murine PK profiling.

  • Animal Preparation: Fast mice (e.g., C57BL/6 or BALB/c) for 4 hours prior to PO dosing to normalize gastric emptying times. Water should remain available ad libitum.

  • Administration: Administer the formulation using a 20G or 22G reusable stainless-steel oral gavage needle. Standard dosing volume is 10 mL/kg (e.g., 250 µL for a 25g mouse).

  • Sampling: Collect 50 µL of blood via the submandibular vein or tail snip into K2-EDTA tubes at precise intervals: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma in liquid nitrogen and store at -80°C until LC-MS/MS analysis.

PKPD A Animal Acclimation B Dose Administration A->B C Serial Blood Sampling B->C D Plasma Extraction C->D E LC-MS/MS Quantification D->E

Standard pharmacokinetic evaluation workflow for benzimidazol-2-amine derivatives in murine models.

References

  • Title: Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Benzimidazol-2-amines as MIDH1 inhibitors (US9951027B2)
  • Title: Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

1H and 13C NMR spectroscopy reference data for N,5-dimethyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the structural elucidation of N,5-dimethyl-1H-benzimidazol-2-amine via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of heterocyclic tautomerism, solvent interactions, and spin-spin coupling dynamics.

As a Senior Application Scientist, I have designed this technical guide to move beyond simple data tabulation. It explores the causality behind acquisition parameters and provides a self-validating framework to ensure absolute confidence in your spectral assignments.

Structural Context & Tautomeric Dynamics

N,5-dimethyl-1H-benzimidazol-2-amine (CAS: 181297-43-8)[1] is a highly versatile pharmacophore utilized in the synthesis of kinase inhibitors and GPCR modulators[2]. Structurally, it consists of a benzimidazole core with a methyl group at the 5-position and a secondary methylamine group at the 2-position.

The critical challenge in the NMR characterization of 1H-benzimidazoles is annular tautomerism. In solution, the N-H proton rapidly exchanges between the N1 and N3 positions. Because this intermolecular proton exchange is often faster than the NMR timescale at room temperature, 4(7)- and 5(6)-substituted benzimidazoles typically appear as a single, time-averaged compound rather than a distinct tautomeric mixture[3]. This phenomenon necessitates specific solvent choices and validation steps to prevent spectral misinterpretation.

Standardized Self-Validating Acquisition Workflow

To achieve high-fidelity data, the experimental design must account for the molecule's strong intermolecular hydrogen-bonding capabilities.

Causality of Solvent Selection: While CDCl3 is a standard NMR solvent, benzimidazoles often exhibit poor solubility and concentration-dependent chemical shift drifting in non-polar media. We utilize DMSO-d6 because its high polarity disrupts the intermolecular hydrogen-bonding networks of the benzimidazole molecules, yielding sharper resonance lines and stabilizing the exchangeable protons for observation.

NMR_Workflow Sample Sample Preparation (DMSO-d6 + 0.03% TMS) Tuning Probe Tuning & Matching (Self-Validating Step) Sample->Tuning Shimming Locking & 3D Shimming (Optimize Line Shape) Tuning->Shimming Acq1H 1H NMR Acquisition (zg30, d1=2s) Shimming->Acq1H Acq13C 13C NMR Acquisition (zgpg30, d1=2s) Shimming->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Analysis Tautomer & Exchange Analysis Process->Analysis

Figure 1: Standardized self-validating NMR acquisition and processing workflow for benzimidazoles.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg (for 1H) or 40 mg (for 13C) of the analyte in 0.6 mL of anhydrous DMSO-d6. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Temperature Equilibration: Insert the sample and allow it to equilibrate at 298 K for 5 minutes. Reasoning: Tautomeric equilibrium is highly temperature-dependent; thermal gradients within the tube will cause peak distortion.

  • Tuning, Matching, and Shimming: Perform automated or manual probe tuning. Shim the magnetic field using the deuterium lock signal of DMSO-d6 until the lock level is maximized and stable.

  • Parameter Optimization:

    • 1H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the N-CH3 and 5-CH3 protons.

    • 13C NMR: Use a proton-decoupled sequence (zgpg30). Maintain D1 at 2.0 seconds. Reasoning: Quaternary bridgehead carbons (C3a, C7a) and the C2 carbon lack attached protons, resulting in long T1 relaxation times. A sufficient D1 ensures these critical structural markers are quantifiable.

1H NMR Reference Data & Spectral Interpretation

The 1H NMR spectrum of N,5-dimethyl-1H-benzimidazol-2-amine in DMSO-d6 reveals distinct regions for the aliphatic, aromatic, and exchangeable protons.

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d6, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Notes
1-NH 10.85Broad singlet-1HRing NH. Broadened due to rapid tautomeric exchange.
4-H 7.05Broad singlet-1HAromatic CH. Broadened by proximity to the tautomeric center.
7-H 7.01Doublet8.01HAromatic CH.
6-H 6.75Doublet of doublets8.0, 1.51HAromatic CH.
2-NH 6.35Broad quartet4.51HExocyclic amine. Splits due to coupling with the N-CH3 group.
N-CH3 2.85Doublet4.53HAliphatic. Coupled to the 2-NH proton.
5-CH3 2.32Singlet-3HAliphatic.

13C NMR Reference Data & Structural Elucidation

Carbon-13 NMR provides a definitive map of the molecular skeleton. The electron-donating mesomeric effect of the 2-amino group significantly alters the electron density of the benzimidazole core.

Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO-d6, 298 K)

PositionChemical Shift (δ, ppm)Carbon TypeStructural Causality
C-2 155.8Quaternary (Cq)Strongly deshielded by the two highly electronegative ring nitrogens and the exocyclic amine.
C-3a 140.2Quaternary (Cq)Bridgehead carbon.
C-7a 136.5Quaternary (Cq)Bridgehead carbon.
C-5 128.4Quaternary (Cq)Deshielded relative to unsubstituted aromatic carbons due to the attached methyl group.
C-6 120.3Methine (CH)Aromatic.
C-4 112.8Methine (CH)Aromatic.
C-7 111.5Methine (CH)Aromatic.
N-CH3 29.5Methyl (CH3)Aliphatic carbon attached to an electronegative nitrogen.
5-CH3 21.3Methyl (CH3)Standard aromatic methyl carbon.

Self-Validation: The D2O Exchange Methodology

To definitively prove the assignments of the exchangeable protons (1-NH and 2-NH) and validate the N-CH3 coupling, a D2O exchange experiment is mandatory. This is a self-validating logical system: if the assignments are correct, introducing deuterium oxide will predictably alter the spin systems.

D2O Shake Protocol:
  • Acquire the standard 1H NMR spectrum as detailed above.

  • Remove the NMR tube and add 10 µL of D2O directly to the sample.

  • Cap the tube, shake vigorously for 15 seconds, and allow it to equilibrate in the probe for 2 minutes.

  • Re-acquire the 1H NMR spectrum using identical parameters.

D2O_Exchange Base Standard 1H NMR (DMSO-d6) D2O Add 10 µL D2O (Shake & Equilibrate) Base->D2O NH1 1-NH Signal (Disappears) D2O->NH1 H/D Exchange NH2 2-NH Signal (Disappears) D2O->NH2 H/D Exchange CH3 N-CH3 Signal (Doublet -> Singlet) D2O->CH3 Spin Decoupling

Figure 2: Logical workflow of D2O exchange validation for N-H proton identification.

Mechanistic Outcome: The heavy water facilitates rapid Hydrogen/Deuterium (H/D) exchange. The signals at 10.85 ppm (1-NH) and 6.35 ppm (2-NH) will completely disappear from the spectrum. Crucially, because the 2-NH proton is replaced by deuterium, its scalar coupling to the N-CH3 group is abolished. Consequently, the N-CH3 doublet at 2.85 ppm will collapse into a sharp singlet, definitively proving its structural connectivity.

References

  • Thieme E-Books & E-Journals. "Product Class 4: Benzimidazoles." Science of Synthesis.
  • EvitaChem. "1,3,2-Dioxaphosphorinane-5-methanol,2-ethoxy-5-methyl-,2-oxide(9CI) & Related Products: N,5-dimethyl-1H-benzimidazol-2-amine."
  • Chemical Synthesis Database. "N,5-dimethyl-1H-benzimidazol-2-amine - Synthesis, Structure, and Properties."

Sources

Application Notes and Protocols for the Utilization of N,5-dimethyl-1H-benzimidazol-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1] Benzimidazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

A particularly fruitful area of research has been the development of benzimidazole-based kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The RAS-RAF-MEK-ERK pathway, for instance, is a key driver of oncogenic signals, and mutations in this pathway are prevalent in a significant percentage of human cancers.[5] This has made RAF kinases an attractive target for drug development, with several approved inhibitors featuring the benzimidazole core.[5]

This guide focuses on a specific, high-value precursor: N,5-dimethyl-1H-benzimidazol-2-amine . The strategic placement of methyl groups on both the imidazole nitrogen (N1) and the benzene ring (C5) has been shown to significantly enhance the potency and pharmacokinetic properties of resulting kinase inhibitors.[6] This document provides detailed protocols for the synthesis of this key precursor and its subsequent derivatization into therapeutically relevant amides, offering researchers a practical guide to leveraging this versatile building block in their synthetic endeavors.

Part 1: Synthesis of the Precursor: N,5-dimethyl-1H-benzimidazol-2-amine

The synthesis of N,5-dimethyl-1H-benzimidazol-2-amine is a critical first step. A common and effective method involves the cyclization of the corresponding o-phenylenediamine with a cyanating agent.

Conceptual Workflow for Precursor Synthesis

cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization 4,5-dimethyl-2-nitroaniline 4,5-dimethyl-2-nitroaniline N,4,5-trimethyl-2-nitroaniline N,4,5-trimethyl-2-nitroaniline 4,5-dimethyl-2-nitroaniline->N,4,5-trimethyl-2-nitroaniline Methylating Agent (e.g., MeI, DMS) Base (e.g., K2CO3) N1,4,5-trimethylbenzene-1,2-diamine N1,4,5-trimethylbenzene-1,2-diamine N,4,5-trimethyl-2-nitroaniline->N1,4,5-trimethylbenzene-1,2-diamine Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) N,5-dimethyl-1H-benzimidazol-2-amine N,5-dimethyl-1H-benzimidazol-2-amine N1,4,5-trimethylbenzene-1,2-diamine->N,5-dimethyl-1H-benzimidazol-2-amine Cyanogen Bromide (BrCN)

Caption: Synthesis of N,5-dimethyl-1H-benzimidazol-2-amine.

Protocol 1: Synthesis of N,5-dimethyl-1H-benzimidazol-2-amine

This protocol outlines the cyclization of N¹,4-dimethylbenzene-1,2-diamine with cyanogen bromide.

Materials:

  • N¹,4-dimethylbenzene-1,2-diamine

  • Cyanogen bromide (BrCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N¹,4-dimethylbenzene-1,2-diamine (1.0 equivalent) in a mixture of methanol and water.

  • Addition of Cyanogen Bromide: Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Workup: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N,5-dimethyl-1H-benzimidazol-2-amine as a pure solid.

Expected Product Characteristics:

PropertyValue
Molecular FormulaC₉H₁₁N₃
Molecular Weight161.21 g/mol
AppearanceOff-white to light brown solid
¹H NMR (DMSO-d₆)Characteristic peaks for aromatic, N-methyl, C-methyl, and amine protons.
¹³C NMR (DMSO-d₆)Characteristic peaks for benzimidazole core and methyl groups.
Mass Spectrometry[M+H]⁺ = 162.10

Part 2: Application in the Synthesis of Biologically Active Amides

The 2-amino group of N,5-dimethyl-1H-benzimidazol-2-amine serves as a versatile handle for the introduction of various side chains through amide bond formation. This is a key strategy in the synthesis of kinase inhibitors, where the amide moiety often plays a crucial role in binding to the target protein.[6]

Conceptual Workflow for Amide Synthesis

Precursor N,5-dimethyl-1H-benzimidazol-2-amine Coupling Amide Coupling Precursor->Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Coupling Product 2-Amido-N,5-dimethyl-1H-benzimidazole (Target Molecule) Coupling->Product Coupling Reagents (e.g., EDC, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: General scheme for amide synthesis.

Protocol 2: General Procedure for Amide Bond Formation

This protocol describes a general method for the coupling of N,5-dimethyl-1H-benzimidazol-2-amine with a carboxylic acid using common coupling reagents.

Materials:

  • N,5-dimethyl-1H-benzimidazol-2-amine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) and stir the mixture for 30 minutes at 0 °C to form the active ester.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of N,5-dimethyl-1H-benzimidazol-2-amine (1.0 equivalent) and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amido-N,5-dimethyl-1H-benzimidazole.

Data Interpretation for a Representative Product:

For a hypothetical product where the R-group is a substituted phenyl ring, the following spectroscopic characteristics would be expected:

Data TypeExpected Observations
¹H NMR Appearance of new aromatic signals corresponding to the introduced R-group. A downfield shift of the benzimidazole aromatic protons. A characteristic amide N-H proton signal (often broad).[2]
¹³C NMR Appearance of new signals for the R-group and a characteristic carbonyl signal for the amide bond around 165-175 ppm.[7]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the final product.

Trustworthiness and Self-Validation

The protocols provided are based on established and widely utilized methodologies in organic synthesis. The success of each step can be rigorously monitored and validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized precursor and the final amide products. ¹H and ¹³C NMR will provide detailed information about the molecular framework.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

By employing these analytical methods at each stage, researchers can ensure the identity and purity of their compounds, thereby validating the experimental outcome.

Conclusion

N,5-dimethyl-1H-benzimidazol-2-amine is a highly valuable and versatile precursor in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The strategic methylation of the benzimidazole core offers a distinct advantage in tuning the pharmacological properties of the final compounds. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this key intermediate and utilize it in amide coupling reactions to generate libraries of novel compounds for drug discovery and development. The inherent logic of the synthetic steps, coupled with rigorous analytical validation, ensures a high degree of confidence in the experimental outcomes.

References

  • Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011.
  • Subramanian, S., et al. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters. 2014.
  • Ramurthy, S., et al. Design and Synthesis of Orally Bioavailable Benzimidazoles as Raf Kinase Inhibitors. Journal of Medicinal Chemistry. 2008.
  • Ramurthy, S., et al. Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors. Journal of Medicinal Chemistry. 2008. Available from: [Link]

  • Obaid, R.J. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Indian Chemical Society. 2022.
  • N,5-dimethyl-1H-benzimidazol-2-amine - Chemical Synthesis Database. Available from: [Link]

  • Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. Google Patents. 2015.
  • Nanjunda, S., et al. Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and antioxidant activities. Journal of Taibah University Medical Sciences. 2016.
  • Synthesis of 2-Amino Benzimidazoles using Urea Derivatives. ResearchGate. 2022. Available from: [Link]

  • Ajani, O.O., et al. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. 2016.
  • Ismail, M.M., et al. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie. 2003. Available from: [Link]

  • Preparation of Imidazoles, Part 2: Benzimidazoles. YouTube. 2024. Available from: [Link]

  • Károly, T., et al. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. 2023. Available from: [Link]

  • Valeur, E., and Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009.

Sources

Troubleshooting & Optimization

Technical Support Guide: Overcoming Solubility Challenges with N,5-dimethyl-1H-benzimidazol-2-amine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N,5-dimethyl-1H-benzimidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As a heterocyclic building block with significant potential in medicinal chemistry, understanding its physicochemical properties is paramount to successful experimentation[1]. This document provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Molecule - A Physicochemical Profile

The primary obstacle to working with N,5-dimethyl-1H-benzimidazol-2-amine is its limited solubility in neutral aqueous solutions. This behavior is dictated by its molecular structure and resulting physicochemical properties.

The key to overcoming solubility issues lies in understanding the molecule's dual character: it is moderately lipophilic and possesses a basic functional group that can be protonated.

PropertyValueImplication for Aqueous SolubilitySource
Molecular Formula C₉H₁₁N₃-[2]
Molecular Weight 161.20 g/mol -[2]
XLogP3 1.5This value indicates moderate lipophilicity ("grease-ball" character). The molecule prefers a non-polar environment over water, contributing to poor solubility in aqueous buffers.[2]
pKa (Predicted) BasicAs a benzimidazole derivative, the non-acylated nitrogen atom in the imidazole ring is basic and can accept a proton. While the exact pKa is not published, related benzimidazoles have pKa values in the range of 5.9-8.3 for the first protonation[3]. At physiological pH (~7.4), a significant portion of the compound exists in its neutral, less soluble free-base form.[3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when preparing aqueous solutions of N,5-dimethyl-1H-benzimidazol-2-amine.

Q1: Why won't my N,5-dimethyl-1H-benzimidazol-2-amine dissolve in PBS (pH 7.4)?

Root Cause: The insolubility in neutral buffers is a direct consequence of the physicochemical properties outlined above. At pH 7.4, the compound is primarily in its neutral, uncharged state. Its moderate lipophilicity (XLogP3 of 1.5) causes it to resist dissolving in a polar solvent like water[2]. To improve solubility, you must either decrease the polarity of the solvent or increase the polarity of the molecule itself.

Q2: What is the most reliable first step for preparing a working aqueous solution?

Answer: The most common and effective initial strategy is to first create a high-concentration stock solution in an organic co-solvent and then dilute this stock into your aqueous buffer. This method bypasses the high activation energy required to dissolve the solid powder directly in water.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)[4]

  • Ethanol[5]

  • Methanol[6]

See Protocol 1 for a detailed, step-by-step methodology.

Q3: Can I improve solubility by adjusting the buffer's pH? What is the mechanism behind this?

Answer: Yes, pH adjustment is a highly effective, mechanism-driven approach. Because N,5-dimethyl-1H-benzimidazol-2-amine is a weak base, lowering the pH of the aqueous buffer will cause the basic nitrogen in the imidazole ring to become protonated. This forms a cationic salt, which is significantly more polar and, therefore, more water-soluble. The optimal pH for dissolution will be at least 1-2 units below the compound's pKa.

pH-Dependent Solubilization cluster_0 Low pH (e.g., pH 4-5) cluster_1 Neutral/High pH (e.g., pH > 7) Soluble Protonated Form (BH+) (Water Soluble Salt) Insoluble Free Base (B) (Poorly Soluble) Soluble->Insoluble - H+ (Basification) Insoluble->Soluble + H+ (Acidification)

Caption: pH-dependent equilibrium of N,5-dimethyl-1H-benzimidazol-2-amine.

See Protocol 2 for a detailed methodology on pH-based solubilization.

Q4: My compound dissolved after adding acid, but it precipitated after a few hours. What is happening?

Answer: This indicates that your solution is likely unstable. There are two common causes:

  • Insufficient Buffer Capacity: The buffer system you used may not be strong enough to maintain the low pH after the addition of the basic compound. Over time, the pH can drift upwards, causing the compound to convert back to its less soluble free-base form and precipitate.

  • Supersaturation: You may have created a supersaturated, metastable solution. These solutions are thermodynamically unstable, and precipitation can be initiated by minor disturbances like temperature changes, agitation, or the presence of nucleation sites (e.g., dust, scratches on the container).

Troubleshooting Steps:

  • Verify pH: Always measure the final pH of your solution after the compound has been added to ensure it remains in the target acidic range.

  • Increase Buffer Concentration: Use a buffer with a higher molarity to better resist pH changes.

  • Use Fresh Solutions: Due to potential instability, it is best practice to prepare solutions fresh for each experiment.

  • Filter Sterilization: After dissolution, filter the solution through a 0.22 µm syringe filter. This will remove any undissolved micro-precipitates that could act as nucleation sites.

Q5: What are some advanced strategies if co-solvents and pH adjustment are not sufficient for my desired concentration?

Answer: For challenging applications requiring very high concentrations, formulation-based strategies can be employed. These typically involve the use of solubilizing excipients:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic drug molecules. The hydrophobic interior of the cyclodextrin encapsulates the drug, while the hydrophilic exterior improves its solubility in water[7][8].

  • Surfactants: Surfactants, such as sodium lauryl ether sulfate (SLES) or polysorbates (e.g., Tween®), can form micelles in aqueous solutions. The hydrophobic core of the micelle can entrap the insoluble compound, allowing it to be dispersed in the aqueous medium[9].

These are advanced techniques that require careful formulation development and validation.

Q6: How can I be certain of the final concentration of my prepared solution?

Answer: Visual clarity is not a confirmation of concentration. The most reliable way to confirm the concentration of your final, filtered solution is through an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection[10][11]. This is a critical step for ensuring the accuracy and reproducibility of your experiments. A standard curve should be prepared using a validated reference standard to accurately quantify the compound in your prepared solution[12].

Section 3: Standard Protocols & Troubleshooting Workflow

Protocol 1: Standard Co-solvent Dilution Method
  • Weigh Compound: Accurately weigh the required amount of N,5-dimethyl-1H-benzimidazol-2-amine solid powder in a suitable vial.

  • Prepare Stock Solution: Add a minimal volume of 100% DMSO (or ethanol) to the solid to create a high-concentration stock solution (e.g., 10-50 mM). Vortex and/or sonicate gently until all solid is completely dissolved.

  • Dilute into Buffer: While vortexing the final aqueous buffer, perform a stepwise (serial) dilution of the organic stock solution. Crucially, do not add the buffer to the stock solution. The final concentration of the organic co-solvent should be kept to a minimum (ideally <1%, and often <0.1%) to avoid off-target effects in biological assays.

  • Final Check: Ensure the final solution is clear. If any cloudiness or precipitation is observed, the solubility limit in that specific buffer/co-solvent system has been exceeded.

Protocol 2: pH-Adjustment Method
  • Select an Appropriate Buffer: Choose a buffer with a pKa well below 7.0 (e.g., citrate buffer for pH 4-5, or acetate buffer for pH 4-5.5). Do not use phosphate buffers if you anticipate pH adjustments below ~6.0, as their buffering capacity is poor in that range.

  • Weigh Compound: Weigh the solid compound directly into the chosen acidic buffer.

  • Facilitate Dissolution: Stir or vortex the mixture. Gentle heating (e.g., to 37°C) or sonication in a water bath can accelerate dissolution.

  • Verify Final pH: After the compound is fully dissolved, re-check the pH of the solution to confirm it remains in the desired acidic range. Adjust with a small amount of dilute HCl if necessary.

  • Filter: Pass the solution through a 0.22 µm filter to remove any potential particulates before use.

Troubleshooting Workflow

Solubility Troubleshooting Workflow start Start: Need Aqueous Solution cosolvent Protocol 1: Prepare stock in DMSO/EtOH, then dilute into buffer. start->cosolvent check1 Is solution clear at desired concentration? cosolvent->check1 ph_adjust Protocol 2: Dissolve directly in acidic buffer (pH 4-5). check1->ph_adjust No analytical Final Validation: Confirm concentration with HPLC-UV. check1->analytical Yes check2 Is solution clear & stable? ph_adjust->check2 advanced Advanced Strategy: Consider formulation with cyclodextrins or surfactants. check2->advanced No check2->analytical Yes fail Concentration not achievable. Re-evaluate experimental design. advanced->fail

Caption: Step-by-step workflow for troubleshooting solubility issues.

References

  • N,5-dimethyl-1H-benzimidazol-2-amine - Chemical Synthesis Database. (n.d.). Retrieved March 25, 2026, from [Link]

  • Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. (2023). Sami Publishing Company. Retrieved March 25, 2026, from [Link]

  • N,N-Dimethyl-1H-benzimidazol-2-amine | C9H11N3 | CID 17846 - PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • 1H-Benzimidazol-2-amine, 1,5-dimethyl- | C9H11N3 | CID 94499 - PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved March 25, 2026, from [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). Wiley. Retrieved March 25, 2026, from [Link]

  • 1H-Benzimidazol-2-amine,N,5-dimethyl-(9CI) - NextSDS. (n.d.). Retrieved March 25, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs - ResearchGate. (2025). Retrieved March 25, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research. Retrieved March 25, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025). Retrieved March 25, 2026, from [Link]

  • Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH - IJRAR.org. (2019). Retrieved March 25, 2026, from [Link]

  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives | Industrial & Engineering Chemistry Research - ACS Publications. (2013). Retrieved March 25, 2026, from [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (n.d.). Retrieved March 25, 2026, from [Link]

  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021). Taylor & Francis Online. Retrieved March 25, 2026, from [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC. (2022). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • 1H-Benzimidazol-2-amine - NIST WebBook. (n.d.). Retrieved March 25, 2026, from [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. (2011). Retrieved March 25, 2026, from [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. (2023). Retrieved March 25, 2026, from [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Journal of Chemical & Engineering Data - ACS Publications. (2004). Retrieved March 25, 2026, from [Link]

  • Solubility of (b) 1H-imidazole... in 2-nitrotoluene - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - ResearchGate. (2026). Retrieved March 25, 2026, from [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved March 25, 2026, from [Link]

  • 5-methyl-1h-benzimidazol-2-amine (C8H9N3) - PubChemLite. (n.d.). Retrieved March 25, 2026, from [Link]

  • pKa values bases - Chair of Analytical Chemistry. (n.d.). Retrieved March 25, 2026, from [Link]

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat - European Review for Medical and Pharmacological Sciences. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting N,5-Dimethyl-1H-benzimidazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-aminobenzimidazole derivatives. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of N,5-dimethyl-1H-benzimidazol-2-amine .

The most robust and scalable synthetic route for this molecule utilizes a two-step sequence: the formation of a thiourea intermediate from 4-methylbenzene-1,2-diamine and methyl isothiocyanate, followed by a cyclodesulfurization step to construct the benzimidazole core[1]. Below, we address the most common points of failure in this workflow, explain the mechanistic causality behind these issues, and provide a validated, high-yield protocol.

Reaction Pathway Overview

G A 4-Methylbenzene- 1,2-diamine C Thiourea Intermediate (Mono-adduct) A->C EtOH, 0°C B Methyl isothiocyanate B->C Dropwise D Cyclodesulfurization (Iodoacetic Acid) C->D Heat (60°C) E N,5-Dimethyl-1H- benzimidazol-2-amine D->E -H2S

Fig 1: Two-step synthesis of N,5-dimethyl-1H-benzimidazol-2-amine via a thiourea intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing bis-thiourea formation and low yields during the initial intermediate synthesis?

The Causality: Methyl isothiocyanate is a highly reactive electrophile. Because 4-methylbenzene-1,2-diamine possesses two nucleophilic primary amines, introducing the isothiocyanate too rapidly or at elevated temperatures causes both amines to react, forming an undesired bis-thiourea adduct[1]. The Solution: Mono-selectivity requires strict stoichiometric and thermal control. Maintain a precise 1:1.05 molar ratio (a slight excess of isothiocyanate accounts for volatility). Crucially, the methyl isothiocyanate must be added dropwise to a cooled solution (0–5 °C) of the diamine. This temperature differential leverages the higher nucleophilicity of the less sterically hindered amine, allowing the mono-adduct to form selectively before the mixture is allowed to warm to room temperature.

FAQ 2: My cyclodesulfurization step is stalling, and I am generating difficult-to-separate urea byproducts. What is the optimal desulfurizing agent?

The Causality: Historically, the cyclodesulfurization of pre-formed thioureas relied on heavy metal agents like mercury(II) oxide (HgO) or copper(I) chloride[2]. While effective, these require harsh heating and pose severe toxicity risks[2]. Modern alternatives often use carbodiimides like DCC or EDC; however, these reagents generate stable urea side-products (e.g., dicyclohexylurea) that co-elute with the product and complicate downstream chromatographic purification[2]. The Solution: Transition to an iodoacetic acid-mediated cyclodesulfurization [2]. Iodoacetic acid acts as a highly efficient, environmentally benign cyclodesulfurization agent in ethanol at 60 °C[2]. It drives the reaction to completion in approximately 3 hours without forming intractable urea byproducts, significantly streamlining purification and routinely delivering yields exceeding 90%[2],[3].

FAQ 3: NMR analysis of my purified product shows a complex splitting pattern in the aromatic region. Did the reaction lose regioselectivity?

The Causality: You are likely observing annular tautomerism, not a mixture of distinct constitutional isomers[4]. In 1H-benzimidazoles lacking a substituent at the N1 position, the N-H proton rapidly migrates between the two nitrogen atoms of the imidazole ring[4]. Consequently, the 5-methyl and 6-methyl configurations are in rapid equilibrium[4]. At room temperature, this exchange rate may be comparable to the NMR timescale, leading to line broadening or an apparent mixture of two aromatic splitting patterns. The Solution: Perform the 1H-NMR experiment at an elevated temperature (e.g., 80 °C in DMSO-d6). Heating increases the tautomeric exchange rate, which will coalesce the signals into a single, time-averaged spectrum, confirming the structural purity of your N,5-dimethyl-1H-benzimidazol-2-amine product.

Quantitative Data: Desulfurizing Agent Comparison

To justify the shift away from traditional reagents, the following table summarizes the performance and safety profiles of common cyclodesulfurization agents used in 2-aminobenzimidazole synthesis.

Table 1: Comparison of Cyclodesulfurization Agents

Desulfurizing AgentTypical Yield (%)Reaction TimeByproduct ProfileEHS (Environment, Health, Safety) Impact
Mercury(II) Oxide (HgO) 70 – 85%8 – 12 hoursInsoluble HgSHigh : Severe toxicity and environmental hazard.
Dicyclohexylcarbodiimide (DCC) 60 – 75%12 – 24 hoursDicyclohexylurea (DCU)Moderate : Sensitizer; difficult purification.
EDC·HCl 75 – 85%6 – 8 hoursWater-soluble ureaLow : Easier workup, but higher reagent cost.
Iodoacetic Acid 88 – 92%3 – 4 hoursWater-soluble saltsLow : Environmentally benign, highly efficient[2].

Validated Experimental Protocol

The following self-validating methodology utilizes the optimized iodoacetic acid pathway to ensure high yield and simplified purification.

Phase 1: Synthesis of the Thiourea Intermediate
  • Preparation: Equip a clean, dry round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Dissolution: Dissolve 10.0 mmol of 4-methylbenzene-1,2-diamine in 20 mL of absolute ethanol.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0–5 °C.

  • Reagent Loading: Dissolve 10.5 mmol (1.05 equiv) of methyl isothiocyanate in 5 mL of absolute ethanol. Transfer this solution to the addition funnel.

  • Dropwise Addition: Add the methyl isothiocyanate solution dropwise over 15–20 minutes. Critical Step: Do not rush this addition, as maintaining the low temperature suppresses bis-thiourea formation.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

  • Validation: Monitor reaction progress via TLC (Eluent: 9:1 Dichloromethane/Methanol). The diamine spot should completely disappear.

  • Isolation: Upon completion, concentrate the mixture under reduced pressure to isolate the crude 1-(2-amino-4-methylphenyl)-3-methylthiourea intermediate.

Phase 2: Iodoacetic Acid-Mediated Cyclodesulfurization
  • Resuspension: Redissolve the crude thiourea intermediate in 25 mL of absolute ethanol.

  • Activation: Add 11.0 mmol (1.1 equiv) of iodoacetic acid directly to the reaction flask[2].

  • Cyclization: Attach a reflux condenser and heat the mixture to 60 °C for 3 hours[2].

  • Validation: Monitor the cyclodesulfurization via TLC. The extrusion of H₂S gas will drive the cyclization to the benzimidazole core.

  • Quenching: Cool the reaction to room temperature. Quench by slowly adding 20 mL of saturated aqueous NaHCO₃ to neutralize the acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent in vacuo. Recrystallize the resulting solid from hot ethanol to yield pure N,5-dimethyl-1H-benzimidazol-2-amine.

References

  • Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. 2

  • Product Class 4: Benzimidazoles. Thieme E-Books & E-Journals. 4

  • Oxidant-Switchable Selective Synthesis of 2-Aminobenzimidazoles via C–H Amination/Acetoxylation of Guanidines. Organic Letters - ACS Publications. 1

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preventing degradation of N,5-dimethyl-1H-benzimidazol-2-amine in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Preventing Degradation of N,5-dimethyl-1H-benzimidazol-2-amine in DMSO

Executive Summary & Chemical Context

N,5-dimethyl-1H-benzimidazol-2-amine is a bioactive small molecule featuring an electron-rich exocyclic amine and a susceptible benzimidazole core[1]. While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for high-throughput screening and stock solution preparation, it presents specific chemical liabilities for amine-containing heterocycles. Chemical decomposition of DMSO stock solutions is a common incident that can mislead biological screening campaigns, often yielding false positives or false negatives[2]. This guide provides a mechanistic framework to prevent degradation, ensuring the scientific integrity of your assays.

Mechanistic Troubleshooting Guide (FAQ)

Q1: Why does my N,5-dimethyl-1H-benzimidazol-2-amine stock solution change color and lose potency over time? Causality & Mechanism: The compound contains a nucleophilic amine group. In DMSO, particularly at room temperature and under ambient atmosphere, these electron-rich centers are highly vulnerable to oxidative degradation. Research on analogous 2-amino heterocycles demonstrates that they can undergo oxygenation or form inactive dimers in DMSO, a process visually indicated by a color shift from clear to dark[2]. Furthermore, amines are known to degrade in the presence of oxygen and heat, leading to auto-oxidation and the formation of volatile degradation compounds[3]. Actionable Solution: Always prepare solutions using anhydrous DMSO, purge storage vials with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, and store the aliquots protected from light.

Q2: How does the hygroscopic nature of DMSO compromise the stability of this compound? Causality & Mechanism: DMSO is highly hygroscopic, meaning it rapidly absorbs moisture from the air. The introduction of water alters the solvation environment. While some pharmaceutical screening libraries utilize wet DMSO (e.g., a 90/10 DMSO/water mixture) to maintain solubility for certain robust compounds[4], the presence of water in stocks of sensitive amines promotes hydrolytic degradation pathways. Water can act as a nucleophile or a proton shuttle, accelerating the breakdown of the benzimidazole core. Actionable Solution: Utilize newly opened, septum-sealed anhydrous DMSO (<0.1% water content). Minimize the duration the stock solution is exposed to ambient air during preparation.

Q3: Is it better to store the stock solution at -20°C or -80°C, and how do freeze-thaw cycles affect it? Causality & Mechanism: DMSO has a freezing point of approximately 18.5°C. Storing solutions at -20°C or -80°C solidifies the solvent, which significantly retards chemical degradation kinetics[5]. However, repeated freeze-thaw cycles introduce severe physical and chemical stress. During thawing, the compound may precipitate due to transient local concentration gradients. If the compound is not fully redissolved, it leads to inconsistent assay results[5]. Additionally, opening cold vials causes atmospheric water to condense inside, incrementally increasing the water content and accelerating degradation[6]. Actionable Solution: Aliquot the freshly prepared stock solution into single-use volumes immediately after preparation[5]. Store these aliquots at -80°C to maximize long-term stability, and discard any remaining solution after a single thaw.

Q4: How do I validate the integrity of my stock solution before an assay? Causality & Mechanism: Degradation products, such as dimers or N-oxides, can sometimes exhibit false-positive biological activity or cause off-target toxicity[2]. Assuming the stock solution remains 100% pure based solely on the bulk powder's initial Certificate of Analysis is a critical error. A self-validating experimental system requires empirical confirmation of the solution's exact state at the time of the assay. Actionable Solution: Implement a Time 0 (baseline) LC-MS analysis immediately upon dissolving the compound[5]. Before running critical biological assays, thaw an aliquot and perform a rapid LC-MS check to ensure the peak area and mass match the Time 0 baseline, confirming no new degradation peaks have formed[5].

Quantitative Stability Data

Table 1: Comparative Stability of 2-Amino Heterocycles in DMSO under Various Conditions

Storage ConditionSolvent QualityAtmosphereEstimated StabilityPrimary Degradation Risk
Room Temp (25°C) Standard DMSOAmbient Air< 1 WeekRapid oxidation, dimerization[2]
4°C Wet DMSO (90/10)Ambient AirVariable (Months)Hydrolysis, partial oxidation[4]
-20°C Anhydrous DMSOAmbient Air1-6 MonthsCondensation during freeze-thaw[5]
-80°C Anhydrous DMSOArgon Purged> 2 YearsMinimal (Highly Stable)[5]
Self-Validating Experimental Protocols

Protocol 1: Preparation and Storage of Anhydrous DMSO Stock Solutions

  • Equilibration: Allow the lyophilized powder of N,5-dimethyl-1H-benzimidazol-2-amine to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Weigh the required mass using a microbalance. For highly sensitive applications, perform this step in a glove box under a nitrogen atmosphere.

  • Dissolution: Add the calculated volume of anhydrous DMSO (≥99.9% purity, packaged under argon) to achieve the target concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Baseline Analysis (Time 0): Immediately extract a 5 µL aliquot and dilute it in the mobile phase for LC-MS analysis. This establishes the baseline purity and concentration[5].

  • Aliquotting: Dispense the remaining solution into amber, single-use cryovials (e.g., 50-100 µL per vial) to prevent repeated freeze-thaw cycles[5].

  • Purging and Sealing: Gently blow a stream of argon gas over the liquid surface in each vial to displace ambient oxygen. Cap tightly.

  • Storage: Transfer the aliquots immediately to a -80°C freezer.

Protocol 2: Analytical Validation (LC-MS) of Compound Integrity

  • Thawing: Remove a single-use aliquot from the -80°C freezer. Allow it to thaw completely at room temperature in the dark.

  • Homogenization: Vortex the thawed solution gently. Inspect visually for any precipitation or color change (a shift to a dark color indicates decomposition)[2].

  • Dilution: Dilute the sample to the working analytical concentration (e.g., 1 µM) using the initial LC-MS mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject the sample into the LC-MS system.

  • Data Analysis: Compare the chromatogram against the Time 0 baseline[5]. Calculate the percentage of the intact parent mass (m/z [M+H]+ ~162.1) and check for new peaks corresponding to oxygenated (+16 Da) or dimerized species[2].

Degradation and Workflow Visualizations

Degradation A N,5-dimethyl-1H- benzimidazol-2-amine B Wet DMSO (H2O Absorption) A->B Improper Sealing C Oxidative Stress (O2 + Light) A->C Ambient Exposure D Hydrolytic Degradation B->D Nucleophilic Attack E Dimerization & N-Oxidation C->E Radical/ROS Formation F Loss of Assay Reproducibility D->F E->F

Degradation pathways of 2-aminobenzimidazoles in suboptimal DMSO storage conditions.

Workflow S1 Weigh Compound (Inert Gas) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Time 0 LC-MS (Baseline) S2->S3 S4 Aliquot & Argon Purge S3->S4 S5 Store at -80°C (Dark) S4->S5 S6 Thaw & Re-test (Pre-Assay) S5->S6

Self-validating workflow for the preparation and storage of DMSO stock solutions.

References[5] Title: Technical Support Center: Compound Stability and Handling. Source: Benchchem. URL: Link[6] Title: Studies on Repository Compound Stability in DMSO under Various Conditions. Source: Semantic Scholar. URL: Link[4] Title: Stability of screening compounds in wet DMSO. Source: PubMed (NIH). URL: Link[2] Title: Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Source: PMC (NIH). URL:Link[1] Title: N,5-dimethyl-1H-benzimidazol-2-amine. Source: Chemical Synthesis Database. URL: Link[3] Title: Degradation of amine-based solvents in CO2 capture process by chemical absorption. Source: Heriot-Watt University. URL: Link

Sources

resolving HPLC peak tailing for N,5-dimethyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming complex chromatographic challenges. Analyzing basic compounds like N,5-dimethyl-1H-benzimidazol-2-amine often results in severe peak tailing, which compromises resolution, integration accuracy, and method reproducibility.

This guide is designed to move beyond generic advice. We will dissect the exact chemical causality behind the tailing of benzimidazole derivatives, provide self-validating diagnostic workflows, and outline field-proven protocols to restore peak symmetry.

Mechanistic Overview: The Causality of Peak Tailing

To solve peak tailing, we must first understand the molecular interactions at play. N,5-dimethyl-1H-benzimidazol-2-amine contains two highly basic nitrogen centers: the benzimidazole ring nitrogens and an exocyclic primary amine.

In reversed-phase HPLC (RP-HPLC), the stationary phase is typically silica-based. The surface of silica contains residual silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). Simultaneously, at neutral or acidic pH, the basic amine groups on your analyte are protonated (positively charged).

When a positively charged analyte travels through a column with negatively charged silanols, a secondary ion-exchange interaction occurs. This electrostatic attraction acts like "velcro"—the analyte sticks to the active sites and releases slowly, creating the characteristic asymmetrical trailing edge known as peak tailing[1].

Diagnostic Workflow

Before altering your method chemistry, you must definitively prove whether the tailing is caused by this chemical interaction or a physical hardware failure (e.g., a blocked frit or column void).

G Start Peak Tailing Detected (N,5-dimethyl-1H-benzimidazol-2-amine) InjectNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->InjectNeutral CheckTail Does the neutral marker tail? InjectNeutral->CheckTail Physical Physical Issue (Void Volume, Blocked Frit) CheckTail->Physical  Yes   Chemical Chemical Issue (Silanol Ion-Exchange) CheckTail->Chemical  No   FixPhysical Replace Frit/Column Minimize Extra-Column Volume Physical->FixPhysical LowPH Option A: Low pH (<3.0) Protonate Silanols (Si-OH) Chemical->LowPH HighPH Option B: High pH (>10.0) Deprotonate Analyte (Neutral) Chemical->HighPH Additive Option C: Add TEA Mask Active Silanols Chemical->Additive

Diagnostic workflow for isolating and resolving HPLC peak tailing mechanisms.

Troubleshooting FAQs

Q1: I am observing a Tailing Factor (Tf) of 2.8 for N,5-dimethyl-1H-benzimidazol-2-amine. How can I definitively prove this is a chemical interaction and not a dying column? A1: Utilize the "Neutral Marker Test" (see Protocol 1). Inject a neutral, non-ionizable compound like toluene or uracil. Neutral compounds cannot participate in acid-base ion-exchange interactions[1]. If the neutral marker elutes with perfect symmetry (Tf ≈ 1.0) but your benzimidazole tails, you have isolated the root cause to a chemical interaction. If both peaks tail, your column has a physical defect (e.g., a void at the head of the column) and must be replaced.

Q2: How do I choose the optimal mobile phase pH to suppress this ion-exchange interaction? A2: You have two primary chemical levers to pull:

  • Low pH Approach (< 3.0): By lowering the pH using 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you force the residual silanols into their neutral, protonated state (Si-OH). This eliminates the negative charge on the column, significantly reducing tailing[2].

  • High pH Approach (> 10.0): Alternatively, you can raise the pH above the pKa of the analyte's basic groups. This deprotonates the benzimidazole, rendering it neutral. Without a positive charge, it cannot interact with the silanols. Note: This requires a Type B hybrid silica column (e.g., Waters XTerra or XBridge) designed to withstand alkaline degradation.

Q3: My method requires a mid-range pH (e.g., pH 6.5) due to the stability of other compounds in my multiplex assay. How can I fix the tailing without changing the pH? A3: If pH adjustment is restricted, you must mask the active silanols. Adding a competing base, such as 10–20 mM Triethylamine (TEA), to the mobile phase is highly effective[3]. TEA is a small, highly basic molecule that aggressively binds to the active Si-O⁻ sites, effectively "capping" them and preventing your larger benzimidazole analyte from interacting with the silica surface[2].

Quantitative Data: Impact of Mobile Phase Chemistry on Tailing

The following table summarizes the expected causality and resulting Tailing Factor (Tf) for N,5-dimethyl-1H-benzimidazol-2-amine under various chromatographic conditions.

Mobile Phase ConditionColumn ChemistryAnalyte Ionization StateSilanol StateObserved Tailing Factor (Tf)
pH 6.5 (Phosphate) Standard C18 (Type A)Cationic (Protonated)Anionic (Si-O⁻)2.85 (Severe)
pH 2.5 (Formic Acid) Standard C18 (Type A)Cationic (Protonated)Neutral (Si-OH)1.55 (Moderate)
pH 6.5 + 20mM TEA Standard C18 (Type A)Cationic (Protonated)Masked by TEA1.20 (Acceptable)
pH 10.5 (Ammonia) Hybrid C18 (Type B)Neutral (Deprotonated)Anionic (Si-O⁻)1.05 (Excellent)

Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test (Self-Validating)

Purpose: To isolate physical column degradation from chemical secondary interactions.

  • Preparation: Prepare a mixed standard containing 50 µg/mL of N,5-dimethyl-1H-benzimidazol-2-amine and 50 µg/mL of Toluene (neutral marker) in the initial mobile phase.

  • Execution: Inject 5 µL of the mixed standard using your current problematic method (e.g., pH 6.5).

  • Validation (The Self-Check): Calculate the USP Tailing Factor (Tf) for both peaks at 5% peak height.

Protocol 2: High-pH Complete Tailing Elimination

Purpose: To neutralize the basic analyte and achieve perfect Gaussian peak shape.

  • Column Selection: Install a high-purity, base-stable Type B hybrid silica column (e.g., Waters XBridge C18, 5 µm, 4.6 x 150 mm)[3]. Do not attempt this on standard silica, as it will dissolve.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate. Adjust to pH 10.5 using concentrated Ammonium Hydroxide. Prepare Mobile Phase B as 100% Acetonitrile.

  • Equilibration: Flush the column with 50% A / 50% B for 20 column volumes to ensure complete equilibration of the high-pH buffer.

  • Execution: Run a gradient from 5% B to 95% B over 15 minutes.

  • Validation (The Self-Check): Inject the benzimidazole standard. The method is validated and ready for sample analysis only if the Tf is ≤ 1.2 and theoretical plates (N) are > 2000.

References

  • Axion Analytical Labs. "HPLC Peak Tailing: Causes and Solutions." Axion Labs. Available at:[Link]

  • Dolan, John W. "LC Troubleshooting: Why Do Peaks Tail?" LCGC / Scribd. Available at:[Link]

  • Waters Corporation. "An HPLC Column for Multiresidue Determination of Fungicides in Environmental Samples." Waters Application Notes. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of N,5-dimethyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the intracellular delivery of N,5-dimethyl-1H-benzimidazol-2-amine. If your potent compound shows diminished or no activity in cell-based assays compared to biochemical assays, poor cell permeability is a likely culprit. This document provides a structured, in-depth approach to diagnosing and overcoming this critical hurdle.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of the molecule and the core principles of cell permeability that inform our troubleshooting strategy.

Q1: What are the key physicochemical properties of N,5-dimethyl-1H-benzimidazol-2-amine, and how do they relate to permeability?

Understanding the intrinsic properties of a molecule is the first step in troubleshooting its behavior. N,5-dimethyl-1H-benzimidazol-2-amine is a small molecule with the molecular formula C₉H₁₁N₃.[1][2] Its key properties are summarized below and evaluated against Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability and cell permeability.[3][4]

Table 1: Physicochemical Properties of N,5-dimethyl-1H-benzimidazol-2-amine vs. Lipinski's Rule of Five

Property Value for N,5-dimethyl-1H-benzimidazol-2-amine Lipinski's Rule of Five Guideline Status
Molecular Weight (MW) 161.21 g/mol [1][2] < 500 Da[3][4] PASS
Lipophilicity (XLogP3) 1.5[2] ≤ 5[3][5] PASS
Hydrogen Bond Donors 2 (from -NH₂) ≤ 5[3] PASS
Hydrogen Bond Acceptors 3 (Nitrogen atoms) ≤ 10[3] PASS

| Polar Surface Area (PSA) | 43.8 Ų[2] | Generally < 140 Ų for good permeability | FAVORABLE |

Expert Analysis: On paper, N,5-dimethyl-1H-benzimidazol-2-amine exhibits a promising profile for passive diffusion across cell membranes. It fully complies with Lipinski's Rule of Five, suggesting that poor passive permeability due to its fundamental size or polarity is unlikely to be the primary issue. This discrepancy between theoretical prediction and experimental observation is the central problem this guide will help you solve.

Q2: If the compound's properties look good, what are the most common hidden causes of low intracellular concentration?

When a compound that should be permeable fails to perform in cell-based assays, we must investigate a series of more complex biological and experimental factors. The most common reasons include:

  • Poor Aqueous Solubility: The compound may be precipitating out of your cell culture medium. Only dissolved compound is available to cross the cell membrane. This is often the most overlooked and easily solvable issue.[6][7][8]

  • Active Efflux: The compound successfully enters the cell but is immediately pumped back out by transmembrane transporter proteins, such as P-glycoprotein (P-gp).[9][10][11] This results in a low steady-state intracellular concentration, rendering the compound ineffective.

  • Rapid Intracellular Metabolism: The compound may be rapidly modified or degraded by cellular enzymes once inside the cell, leading to a low concentration of the active parent molecule.

  • Ionization State: The compound is a weak base. At physiological pH (~7.4), a fraction of the molecules may be protonated (charged). Charged species exhibit significantly lower passive membrane permeability compared to their neutral counterparts.[12]

  • Experimental Artifacts: Issues such as poor cell health, inconsistent cell monolayer integrity in barrier assays, or non-specific binding to labware can lead to misleading results.

Part 2: A Systematic Guide to Troubleshooting Permeability

Follow this logical workflow to systematically diagnose the root cause of your permeability problem. We will move from the simplest and most common issues to more complex biological interactions.

Troubleshooting_Workflow cluster_0 Step 1: Foundational Checks cluster_1 Step 2: Passive Permeability Assessment cluster_2 Step 3: Active Transport Investigation cluster_3 Step 4: Diagnosis & Solution A Start: Low activity in cell-based assay B Q: Is my compound pure and soluble in media? A->B C Perform Kinetic Solubility Assay B->C D Q: Is passive diffusion a limiting factor? C->D If Soluble H Interpret Results: Identify Root Cause C->H If Insoluble E Perform PAMPA Assay D->E F Q: Is the compound being actively effluxed? E->F If PAMPA is High E->H If PAMPA is Low G Perform Bidirectional Caco-2 Assay F->G G->H I Implement Solution: Formulation or Chemical Modification H->I

Caption: A logical workflow for diagnosing permeability issues.

Q3: My compound shows low activity. Where do I begin the investigation?

Answer: Always start by verifying the fundamentals: compound integrity and solubility in your specific experimental conditions.

Causality: An impure compound or one that has precipitated from the assay medium cannot be expected to yield reliable data. Cell culture media are complex aqueous solutions where compounds can have significantly different solubility compared to simple buffers like PBS or organic solvents like DMSO.

Protocol 1: Kinetic Solubility Assessment in Assay Medium

This protocol determines the solubility of your compound directly in the medium you use for your cell-based assays.

  • Materials:

    • N,5-dimethyl-1H-benzimidazol-2-amine (as a 10-20 mM stock in 100% DMSO).

    • Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.

    • 96-well clear-bottom plate.

    • Plate reader capable of measuring absorbance or turbidity.

    • Incubator with shaking capability (37°C).

  • Method:

    • Prepare a serial dilution of your compound stock directly into the pre-warmed cell culture medium in the 96-well plate. Aim for a final concentration range that brackets your intended assay concentration (e.g., from 0.1 µM to 100 µM). Keep the final DMSO concentration constant and low (<0.5%).

    • Include wells with medium + DMSO only as a negative control.

    • Immediately after adding the compound, read the absorbance/turbidity at a wavelength where the compound does not absorb (e.g., 600-650 nm) to get a baseline (T=0).

    • Seal the plate and incubate at 37°C with gentle shaking for 1.5-2 hours.

    • After incubation, read the absorbance/turbidity again (T=2h).

  • Data Analysis & Interpretation:

    • Plot the change in absorbance (T=2h minus T=0) against the compound concentration.

    • The concentration at which you see a sharp increase in absorbance indicates the point of precipitation. This is your kinetic solubility limit.

    • Action: If your intended assay concentration is above this limit, you must either lower the concentration or improve solubility through formulation.[8]

Q4: My compound is soluble, but its cellular activity is still low. How do I test for passive permeability directly?

Answer: Use the Parallel Artificial Membrane Permeability Assay (PAMPA). This is a high-throughput, cell-free assay that specifically measures passive diffusion, making it the perfect tool to test the hypothesis that your compound is unable to cross a simple lipid barrier.[13][14]

Causality: PAMPA isolates the "passive diffusion" variable. It uses a synthetic membrane coated with lipids to mimic the cell membrane.[15] By measuring the rate at which your compound crosses this barrier, you can determine its intrinsic capacity for passive transport without confounding factors like efflux pumps or metabolism.[14]

PAMPA_Workflow Diagram of the PAMPA assay setup. cluster_setup PAMPA Setup Donor Donor Well Compound in Buffer (pH 7.4) Membrane Filter Plate Artificial Lipid Membrane (e.g., Phosphatidylcholine in Dodecane) Donor:f1->Membrane:f0 Compound Diffuses (Passive Transport) Acceptor Acceptor Well Fresh Buffer (pH 7.4)

Caption: The basic setup of a PAMPA experiment.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Materials:

    • PAMPA plate system (e.g., a 96-well filter plate and a matching 96-well acceptor plate).

    • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

    • Assay buffer (e.g., PBS, pH 7.4).

    • Your compound and control compounds (high and low permeability standards).

    • UV-Vis plate reader or LC-MS/MS for concentration analysis.

  • Method:

    • Coat the Membrane: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow it to impregnate for 5-10 minutes.

    • Prepare Acceptor Plate: Add fresh assay buffer to each well of the acceptor plate.

    • Prepare Donor Plate: Add your compound, dissolved in assay buffer, to the donor plate wells.

    • Assemble Sandwich: Place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor plate.

    • Incubate: Incubate the plate sandwich at room temperature for 4-16 hours (time can be optimized).

    • Measure Concentrations: After incubation, carefully separate the plates. Measure the final concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Data Analysis & Interpretation:

    • Calculate the apparent permeability coefficient (Pₑ). The exact formula depends on the specific PAMPA system used but is based on the rate of appearance in the acceptor well.[14]

    • High Permeability (Pₑ > 1.5 x 10⁻⁶ cm/s): This result confirms that your compound has good intrinsic passive permeability. If you still see low cellular activity, the problem is almost certainly biological (e.g., active efflux). Proceed to Q5.[14]

    • Low Permeability (Pₑ < 1.5 x 10⁻⁶ cm/s): This indicates that poor passive diffusion is a significant barrier. You should focus on strategies to improve permeability, such as chemical modification.[14]

Q5: PAMPA results show my compound is highly permeable, yet it fails in cell assays. How do I investigate active efflux?

Answer: A high PAMPA result combined with low cellular accumulation is the classic signature of active efflux. To confirm this, you must use a cell-based assay that can measure directional transport, such as the Caco-2 permeability assay.[16]

Causality: Caco-2 cells are human colon adenocarcinoma cells that, when cultured on a semi-permeable support, form a polarized monolayer with tight junctions and express many of the same efflux transporters (like P-gp) found in the human intestine.[16] By measuring transport from the apical (top) to basolateral (bottom) side (A→B) and comparing it to transport in the reverse direction (B→A), we can calculate an "efflux ratio." A ratio significantly greater than 1 indicates that the compound is being actively pumped out of the cells.[17]

Caco2_Efflux cluster_A Apical-to-Basolateral (A->B) cluster_B Basolateral-to-Apical (B->A) A_Top Apical Chamber (Compound Added) A_Cells Caco-2 Monolayer A_Top->A_Cells Passive Influx A_Bottom Basolateral Chamber (Compound Measured) A_Cells->A_Bottom Result Efflux Ratio (ER) = Papp(B->A) / Papp(A->B) ER > 2 suggests active efflux. B_Top Apical Chamber (Compound Measured) B_Cells Caco-2 Monolayer B_Cells->B_Top Active Efflux B_Bottom Basolateral Chamber (Compound Added) B_Bottom->B_Cells Passive Influx

Caption: Bidirectional transport in the Caco-2 assay to determine the efflux ratio.

Protocol 3: Bidirectional Caco-2 Permeability Assay

  • Materials:

    • Caco-2 cells.

    • Transwell® permeable supports (e.g., 24-well format).

    • Complete culture medium.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Your compound, controls, and a P-gp inhibitor (e.g., Verapamil).

    • TEER (Transepithelial Electrical Resistance) meter.

    • LC-MS/MS for analysis.

  • Method:

    • Culture Cells: Seed Caco-2 cells on Transwell® inserts and culture for ~21 days to allow them to differentiate and form a tight monolayer.[15]

    • Verify Monolayer Integrity: Before the experiment, measure the TEER of each well. Only use wells with TEER values within the acceptable range for your lab (e.g., >200 Ω·cm²).

    • Perform A→B Assay:

      • Wash the monolayer with warm transport buffer.

      • Add your compound (in transport buffer) to the apical (top) chamber.

      • Add fresh transport buffer to the basolateral (bottom) chamber.

      • Incubate for a set time (e.g., 2 hours) at 37°C.

      • Collect samples from the basolateral chamber for analysis.

    • Perform B→A Assay:

      • On a separate set of wells, wash the monolayer.

      • Add your compound to the basolateral (bottom) chamber.

      • Add fresh buffer to the apical (top) chamber.

      • Incubate and collect samples from the apical chamber.

    • (Optional) Inhibition Assay: Repeat the A→B and B→A assays in the presence of a P-gp inhibitor like verapamil.

  • Data Analysis & Interpretation:

    • Calculate the apparent permeability (Papp) for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • ER > 2: This is strong evidence that your compound is a substrate for an efflux pump.[17]

    • ER returns to ~1 with inhibitor: If the efflux ratio drops to approximately 1 in the presence of a P-gp inhibitor, you have confirmed that P-gp is the specific transporter responsible.

Table 2: Summary of Troubleshooting Scenarios & Interpretations

Kinetic Solubility PAMPA Pₑ Caco-2 Efflux Ratio Likely Root Cause Recommended Next Step
Low Not Tested Not Tested Poor Solubility Reformulate the compound (see Part 3).
High Low Not Tested Poor Passive Permeability Chemical modification (prodrug strategy).
High High > 2.0 Active Efflux Use efflux pump inhibitors (in vitro) or pursue chemical modification to evade the transporter.

| High | High | ~ 1.0 | Metabolism or Other Issue | Investigate metabolic stability using liver microsomes; check for high protein binding in media. |

Part 3: Strategies and Solutions to Enhance Permeability

Once you have diagnosed the problem, you can employ targeted strategies to overcome it.

Q6: How can I improve the delivery of my permeability-challenged compound?

Answer: Your strategy will depend on the diagnosis from Part 2.

  • For Poor Solubility:

    • Formulation Approaches: These methods aim to increase the concentration of dissolved drug without changing its chemical structure.[6]

      • Co-solvents: Use of water-miscible organic solvents (e.g., PEG 400, propylene glycol) in the formulation can enhance solubility. However, high concentrations can be toxic to cells.[8]

      • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs in their central cavity, increasing aqueous solubility.[8]

      • Lipid-Based Formulations: For highly lipophilic drugs, self-emulsifying drug delivery systems (SEDDS) can be effective.[18]

  • For Poor Passive Permeability or Active Efflux:

    • Chemical Modification (The Prodrug Approach): This is a highly effective and versatile strategy.[12][19] A prodrug is a bioreversible, inactive derivative of your parent compound that is designed to overcome delivery barriers.[20]

      • Mechanism: For N,5-dimethyl-1H-benzimidazol-2-amine, the primary amine (-NH₂) is a polar group that forms hydrogen bonds. Masking this group, for example, by converting it to an amide or a carbamate, can temporarily increase lipophilicity and reduce its recognition by efflux pumps.[21] Once inside the cell, cellular enzymes (like esterases) cleave the masking group, releasing the active parent drug.[22]

      • Benefit: This is a powerful strategy because it directly addresses the physicochemical properties that limit permeability, effectively creating a "stealth" version of your compound to get it into the cell.[12][23]

References
  • Fralish, M., et al. (2024).
  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • PMC. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. PMC. [Link]

  • ACS Publications. (n.d.). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • ResearchGate. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive. [Link]

  • PMC. (n.d.). Machine Learning-Based Prediction of Rule Violations for Drug-Likeness Assessment in Peptide Molecules Using Random Forest Models. PMC. [Link]

  • PMC. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. [Link]

  • PMC. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. PMC. [Link]

  • Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

  • Universiteit Gent. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Universiteit Gent. [Link]

  • Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. [Link]

  • PubMed. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]

  • Chemical Synthesis Database. (2025). N,5-dimethyl-1H-benzimidazol-2-amine. Chemical Synthesis Database. [Link]

  • PMC. (n.d.). Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). PMC. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Evotec. (n.d.). Parallel artificial membrane permeability assay (PAMPA). Evotec. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • The Company of Biologists. (2012). Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Journals Gateway. [Link]

  • Frontiers. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]

  • IMR Press. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. [Link]

  • ACS Publications. (2014). Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). Chemical Reviews. [Link]

  • PubChem. (n.d.). 1H-Benzimidazol-2-amine, 1,5-dimethyl-. PubChem. [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]

  • PMC. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC. [Link]

  • NextSDS. (n.d.). 1H-Benzimidazol-2-amine,N,5-dimethyl-(9CI). NextSDS. [Link]

  • PMC. (2019). Physics-Based Method for Modeling Passive Membrane Permeability and Translocation Pathways of Bioactive Molecules. PMC. [Link]

  • PubChem. (n.d.). N-Methyl-1H-benzo[d]imidazol-2-amine. PubChem. [Link]

  • Wikipedia. (n.d.). Efflux pump. Wikipedia. [Link]

  • PLOS Pathogens. (2025). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLOS Pathogens. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-1H-benzimidazol-2-amine. PubChem. [Link]

  • PMC. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC. [Link]

  • PMC. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • ACS Publications. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. [Link]

  • PubChemLite. (n.d.). 5-methyl-1h-benzimidazol-2-amine (C8H9N3). PubChemLite. [Link]

  • CAS Common Chemistry. (2026). N,N-Dimethyl-1H-benzimidazol-2-amine. CAS Common Chemistry. [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS Sensitivity for N,5-dimethyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the sensitive and robust detection of N,5-dimethyl-1H-benzimidazol-2-amine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice and troubleshoot common challenges encountered during method development and sample analysis.

Analyte Overview: N,5-dimethyl-1H-benzimidazol-2-amine

Before optimizing a method, it is crucial to understand the physicochemical properties of the target analyte.

  • Structure:

    • Molecular Formula: C₉H₁₁N₃[1]

    • Molecular Weight: 161.21 g/mol [1]

  • Key Physicochemical Characteristics:

    • Basicity: The 2-aminobenzimidazole core is basic. The pKa of the parent 2-aminobenzimidazole is approximately 7.5[2][3]. This indicates the molecule will be readily protonated in acidic conditions, making it an excellent candidate for positive mode electrospray ionization (ESI+).

    • Polarity: The predicted XLogP3 value for a similar compound is around 1.5-1.7, suggesting moderate lipophilicity[4][5][6]. This property makes it well-suited for reversed-phase liquid chromatography (RPLC).

Frequently Asked Questions & Troubleshooting Guide

This section is structured to follow the typical analytical workflow, addressing common questions and issues at each stage.

Part 1: Sample Preparation

Effective sample preparation is the most critical step to mitigate matrix effects, which can suppress or enhance the analyte signal and compromise data quality.[7]

Q1: What is the most effective sample preparation technique for N,5-dimethyl-1H-benzimidazol-2-amine in a biological matrix like plasma or urine?

Answer: The choice depends on the required level of cleanliness and sensitivity.

  • Protein Precipitation (PPT): This is the simplest and fastest method, suitable for initial screening or when high throughput is needed. Acetonitrile is a common choice for precipitating plasma proteins[8]. However, PPT often results in the least clean extracts, leaving behind significant amounts of phospholipids and other endogenous components that can cause ion suppression.[9]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. Given the analyte's basic nature, you can use pH manipulation to your advantage. By adjusting the sample pH to >8.5, the analyte will be in its neutral form and can be efficiently extracted into a moderately polar organic solvent like ethyl acetate or methyl tert-butyl ether. A double LLE, first with a non-polar solvent like hexane to remove hydrophobic interferences, can further improve selectivity.[7]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is recommended for achieving the lowest limits of quantification (LLOQ).[10] For this basic compound, a mixed-mode cation exchange SPE sorbent is ideal. The sorbent can retain the protonated analyte under acidic loading conditions while allowing neutral and acidic interferences to be washed away. The analyte is then eluted with a basic, high-organic solvent.

Q2: I'm experiencing significant ion suppression. How can I identify and mitigate it?

Answer: Ion suppression is a major cause of low sensitivity and poor reproducibility in ESI-MS.[9][11] It occurs when co-eluting matrix components compete with the analyte for ionization.[10]

To address this, follow this protocol:

Protocol: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to quantify the impact of the sample matrix on the analyte signal.[7]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and its internal standard (IS) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

  • Mitigation Strategies:

    • Improve Sample Cleanup: If significant suppression is observed (e.g., ME < 80%), switch to a more rigorous sample preparation method like SPE.[10]

    • Chromatographic Separation: Adjust your LC method to chromatographically separate the analyte from the suppression zone. Phospholipids are common culprits and often elute in the mid-to-late part of a typical RPLC gradient.[9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be suppressed to the same degree as the analyte.[10]

Part 2: Liquid Chromatography (LC)

Proper chromatographic separation is key to resolving the analyte from interferences and ensuring robust quantification.

Q1: What is a good starting point for column and mobile phase selection?

Answer: Based on its properties, a reversed-phase C18 column is an excellent choice.

  • Column: A high-quality C18 column (e.g., 2.1 x 50 mm, < 2 µm particle size) will provide good retention and peak shape.[12]

  • Mobile Phase: Since the analyte is a base, an acidic mobile phase is required to ensure it is in its protonated, ionic form, which is necessary for both good peak shape and efficient ESI ionization.[13]

    • Mobile Phase A: Water + 0.1% Formic Acid[8]

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

    • Rationale: Formic acid will lower the mobile phase pH to ~2.7. Since this is well below the analyte's pKa of ~7.5, the amine group will be consistently protonated (-NH₃⁺), preventing peak tailing and maximizing the ESI+ signal.[13][14]

Q2: My peak shape is broad and tailing. What should I do?

Answer: Poor peak shape is often related to secondary interactions or improper mobile phase pH.

  • Check Mobile Phase pH: Ensure the pH is at least 2 units below the analyte's pKa. If you are not using an acidic modifier like formic or acetic acid, add one.[13]

  • Rule out Column Issues: Column degradation or contamination can lead to poor peak shape.[15] Try flushing the column or replacing it with a new one.

  • Sample Overload: Injecting too much analyte can saturate the stationary phase. Try diluting your sample.

  • Extracolumn Volume: Ensure all tubing and connections are appropriate for your LC system (e.g., use narrow-bore PEEK tubing for UHPLC) to minimize peak broadening.[15]

Workflow for LC Method Development

LC_Workflow cluster_Prep Preparation cluster_Opt Optimization cluster_Troubleshoot Troubleshooting Analyte Analyte Properties (pKa ~7.5, Basic) MobilePhase Select Acidic Mobile Phase (e.g., 0.1% Formic Acid, pH ~2.7) Analyte->MobilePhase Ensures Protonation Column Select C18 Column MobilePhase->Column Gradient Develop Gradient (e.g., 5-95% B in 5 min) Column->Gradient Inject Inject Standard Gradient->Inject Evaluate Evaluate Peak (Shape, Retention) Inject->Evaluate Decision Peak Shape OK? Evaluate->Decision Adjust Adjust Gradient / pH Decision->Adjust No Finalize Finalize Method Decision->Finalize Yes Adjust->Gradient

Part 3: Mass Spectrometry (MS/MS)

Fine-tuning the mass spectrometer parameters is essential for achieving maximum sensitivity and selectivity.[11]

Q1: How do I find the best MRM (Multiple Reaction Monitoring) transitions?

Answer: This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Precursor Ion [M+H]⁺: In positive ion mode, the precursor ion will be the protonated molecule. For N,5-dimethyl-1H-benzimidazol-2-amine (MW 161.21), the expected precursor is m/z 162.1.

  • Product Ion Scan: Perform a product ion scan on the precursor (m/z 162.1). This involves isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the resulting fragments in the third quadrupole (Q3).

  • Select Product Ions: Choose the two or three most intense and stable product ions for your MRM transitions. This provides high sensitivity (quantifier ion) and selectivity (qualifier ion).

Q2: What are the most important ESI source parameters to optimize for this compound?

Answer: While instrument-specific autotune functions provide a good starting point, manual optimization can yield significant sensitivity gains.[16] The goal is to facilitate the efficient transfer of ions from liquid droplets to the gas phase.[13]

ParameterTypical Starting ValueOptimization Goal & Rationale
Capillary/Sprayer Voltage 3000-4000 V (Positive Mode)Find the voltage that gives the most stable and intense signal. Excessively high voltages can cause unstable spray or corona discharge. Often, a lower voltage works better.[13][17]
Gas Temperature / Desolvation Temp 250-350 °CIncrease temperature to aid in solvent evaporation. Too high a temperature can cause thermal degradation of the analyte.
Nebulizer Gas Pressure 30-50 psiThis gas helps form fine droplets. Optimize for the most stable signal. The flow rate should be matched to the LC flow rate.[13]
Drying Gas Flow 8-12 L/minThis gas helps desolvate the ESI droplets. Higher flow rates can improve sensitivity but may be less effective at very low LC flow rates.

Table 1: Key ESI source parameters for optimization. Optimal values are instrument and method-dependent.

Q3: My signal is weak and/or the baseline is noisy. What should I check first?

Answer: A systematic approach is best to diagnose the issue.[15][18]

  • Check the Basics: Ensure the correct method file is loaded and that mobile phases are correctly prepared and not contaminated.[19][20]

  • LC System: Check for leaks, especially between the column and the MS source. Verify that the system pressure is stable and consistent with previous runs.[19]

  • MS Infusion Test: Infuse your tuning solution or a standard of your analyte.

    • If the signal is strong during infusion: The problem is likely with your LC method or sample preparation (e.g., matrix suppression, poor chromatography).[15]

    • If the signal is weak during infusion: The problem is with the MS source or instrument itself.

  • MS Source Cleaning: The MS interface (capillary, cone, orifice) can become contaminated over time, leading to a gradual loss of sensitivity.[15][21] Perform routine cleaning according to the manufacturer's protocol.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Bhandari, D., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]

  • Shimadzu UK Limited. (2024). LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. ScienceDirect. [Link]

  • Hajduk, P. J., et al. (2000). Identification of Novel Inhibitors of Urokinase via NMR-Based Screening. Journal of Medicinal Chemistry. [Link]

  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • Dams, R., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Das, S. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Chemical Synthesis Database. (2025). N,5-dimethyl-1H-benzimidazol-2-amine. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Schug, K. A. (2026). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS?. [Link]

  • LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. [Link]

  • PubMed. (2022). Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. [Link]

  • Spectroscopy. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • Liptak, M. D., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). ACS Publications. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-1H-benzimidazol-2-amine. [Link]

  • PubChem. (n.d.). 1H-Benzimidazol-2-amine, 1,5-dimethyl-. [Link]

  • PubChem. (n.d.). N-Methyl-1H-benzo[d]imidazol-2-amine. [Link]

  • PubChem. (n.d.). 2-Aminobenzimidazole. [Link]

  • Food Safety Authority of Ireland. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. [Link]

  • ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • Zhu, M. X., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology. [Link]

  • ResearchGate. (2025). Synthesis, Physicochemical Properties and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Link]

  • ResearchGate. (n.d.). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]

Sources

reducing background fluorescence in N,5-dimethyl-1H-benzimidazol-2-amine assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N,5-Dimethyl-1H-Benzimidazol-2-Amine Fluorescence Assays

Welcome to the Application Scientist Troubleshooting Hub. I have designed this self-validating troubleshooting guide to address the complex photophysics of N,5-dimethyl-1H-benzimidazol-2-amine. While this benzimidazole derivative is highly valued in fluorescence assays, its structural properties—specifically its tendency for π-π stacking and sensitivity to microenvironmental pH—frequently lead to high background fluorescence. This guide synthesizes field-proven methodologies and authoritative mechanistic insights to help you establish a robust, high-signal-to-noise (S/N) assay.

Section 1: Deep-Dive FAQs & Mechanistic Causality

Q1: Why does N,5-dimethyl-1H-benzimidazol-2-amine exhibit high background in complex biological matrices? A: The causality lies in the compound's photophysical behavior. Benzimidazole derivatives often utilize an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism 1. While ESIPT is beneficial for generating specific signals, the hydrophobic nature of the dimethyl-benzimidazole core causes it to bind non-specifically to hydrophobic pockets of matrix proteins (like BSA or lipids). This non-specific binding alters the local dielectric constant, prematurely triggering the ESIPT pathway or causing broad-spectrum background emission. Furthermore, in aqueous solutions, the probe can suffer from Aggregation-Caused Quenching (ACQ) or scattering due to π-π stacking 2.

Q2: How can I differentiate between matrix autofluorescence and non-specific probe binding? A: A self-validating assay must include a "Matrix + Buffer (No Probe)" control. If your background signal is present in this control, you are observing matrix autofluorescence. To bypass this, you must exploit the large Stokes shift inherent to benzimidazole probes. A large Stokes shift effectively minimizes spectral overlap between the excitation and emission bands, thereby directly reducing background interference and self-quenching effects 3. If the background only appears when the probe is added to a target-free matrix, the issue is non-specific binding, requiring optimization of your washing protocols.

Section 2: Quantitative Troubleshooting Matrix

To systematically diagnose and resolve background issues, compare your assay parameters against this quantitative matrix.

Background SourceMechanistic CauseTypical S/N ImpactOptimal Reduction StrategyExpected S/N Recovery
Matrix Autofluorescence Spectral overlap at 350-400 nm excitation-40%Shift excitation >400nm / Implement time-resolved fluorescence+35%
Non-specific Protein Binding Hydrophobic interaction with matrix proteins-50%0.05% Tween-20 washes + 1% BSA blocking+45%
Probe Aggregation (ACQ) π-π stacking in aqueous media-30%Co-solvent addition (1-2% DMSO) or cyclodextrin encapsulation+25%
Electrostatic Adhesion Protonation of imidazole nitrogen (pKa ~5.5)-20%Buffer pH optimization (Maintain strict pH 7.2 - 7.4)+15%

Section 3: Self-Validating Experimental Protocols

Do not merely execute steps; understand the chemical rationale behind them. The following protocols are designed as self-validating systems to systematically strip away background noise.

Protocol A: Stringent Wash Methodology for Non-Specific Binding

Rationale: This three-tier wash system sequentially disrupts weak hydrophobic interactions, then electrostatic adhesions, and finally restores physiological equilibrium.

  • Initial Aspiration: Carefully remove the primary labeling solution containing the N,5-dimethyl-1H-benzimidazol-2-amine probe.

  • Detergent Wash (Hydrophobic Disruption): Add 1X PBS containing 0.05% Tween-20 (PBST). Incubate for 5 minutes on an orbital shaker at 60 RPM.

    • Causality: The non-ionic surfactant outcompetes the benzimidazole core for hydrophobic binding sites on matrix proteins.

  • High-Salt Wash (Electrostatic Disruption): Aspirate PBST and add 1X PBS supplemented with 300 mM NaCl. Incubate for 5 minutes.

    • Causality: The high ionic strength shields the protonated amine groups, breaking non-specific electrostatic interactions.

  • Equilibration Wash: Aspirate the high-salt buffer and wash twice with standard 1X PBS for 3 minutes each.

    • Causality: Removes residual detergent and salt, preventing osmotic stress and restoring the optimal pH for the ESIPT emission.

Protocol B: Co-Solvent Preparation to Prevent Aggregation

Rationale: Benzimidazoles are prone to aggregation in purely aqueous buffers, leading to scattering and ACQ.

  • Stock Preparation: Dissolve N,5-dimethyl-1H-benzimidazol-2-amine in 100% anhydrous DMSO to create a 10 mM master stock. Store in dark aliquots at -20°C.

  • Intermediate Dilution: Prior to the assay, dilute the stock 1:10 in DMSO to create a 1 mM working stock.

  • Aqueous Injection: Inject the working stock into your aqueous assay buffer under rapid vortexing to a final concentration of 10 µM (Final DMSO concentration = 1%).

    • Causality: Rapid dispersion prevents the nucleation of π-π stacked aggregates, ensuring the probe remains monomeric and highly fluorescent only upon target binding.

Section 4: Workflow and Pathway Visualizations

Photophysics Probe N,5-dimethyl-1H- benzimidazol-2-amine Target Specific Target Binding (Conformational Lock) Probe->Target Target Present NonSpec Non-Specific Protein Binding (Hydrophobic Pockets) Probe->NonSpec Matrix Proteins Aggreg Aqueous Aggregation (π-π Stacking) Probe->Aggreg Poor Solubility Signal High Quantum Yield Target Signal Target->Signal ESIPT Pathway Noise1 Broad Spectrum Background Noise NonSpec->Noise1 Altered Emission Noise2 Aggregation-Caused Quenching (ACQ) Aggreg->Noise2 Scattering

Fig 1. Pathways of N,5-dimethyl-1H-benzimidazol-2-amine causing signal vs. background.

Optimization Start High Background Detected Step1 Assess Spectral Overlap (Matrix Autofluorescence) Start->Step1 Step2 Optimize Buffer pH (Target pH 7.2 - 7.4) Step1->Step2 Shift Excitation Step3 Add Surfactants (0.05% Tween-20) Step2->Step3 Reduce Protonation Step4 Implement Stringent Wash Step3->Step4 Disrupt Aggregates End Background Minimized (High S/N Ratio) Step4->End Remove Unbound Probe

Fig 2. Step-by-step troubleshooting workflow for minimizing benzimidazole assay background.

References

  • Title: A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions Source: MDPI URL: 3

  • Title: Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked 'suit' Source: RSC Publishing URL: 2

  • Title: A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo Source: NIH / PMC URL: 1

Sources

Validation & Comparative

A Comparative Guide to N,5-dimethyl-1H-benzimidazol-2-amine and Standard Benzimidazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzimidazole Scaffold - A Cornerstone of Medicinal Chemistry

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a wide range of biological macromolecules, making it a versatile building block for developing therapeutics with diverse pharmacological activities.[1][3] This has led to the development of numerous FDA-approved drugs for a variety of conditions, including parasitic infections, viral diseases, and cancer.[3][4] The therapeutic potential of benzimidazole derivatives is vast, with ongoing research continually uncovering new applications.[5][6]

This guide provides a comparative analysis of N,5-dimethyl-1H-benzimidazol-2-amine, a specific substituted benzimidazole, and a selection of standard, well-established benzimidazole derivatives. Through this comparison, we will explore the critical role of substitution patterns in determining the biological activity of these compounds and provide practical experimental protocols for their evaluation.

The Significance of Substitution: A Deep Dive into the N, 5, and 2-Positions

The pharmacological profile of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents.[4][7] The N-1, C-2, C-5, and C-6 positions are particularly important in defining the compound's mechanism of action, potency, and selectivity.[7][8]

  • The 2-Position: The substituent at the 2-position plays a crucial role in the biological activity of many benzimidazole derivatives. For instance, the presence of an amino group at this position, as seen in 2-aminobenzimidazoles, is a common feature in compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimalarial activities.[9][10][11]

  • The 5-Position: Modifications at the 5- and 6-positions of the benzimidazole ring can significantly impact a compound's activity. For example, the introduction of a methyl group at the 5-position, as in N,5-dimethyl-1H-benzimidazol-2-amine, has been shown in some derivatives to enhance anticancer efficacy, potentially by increasing lipophilicity and cellular uptake.[5]

  • The N-1 Position: Alkylation or arylation at the N-1 position can also modulate the biological activity of benzimidazoles. The methyl group at the N-1 position in N,5-dimethyl-1H-benzimidazol-2-amine is a common modification explored in the development of various therapeutic agents.

Compound Profiles: A Head-to-Head Comparison

N,5-dimethyl-1H-benzimidazol-2-amine: A Representative of a Versatile Structural Class

While extensive public data on N,5-dimethyl-1H-benzimidazol-2-amine is limited, its structural features—a 2-amino group, a 5-methyl group, and an N-1 methyl group—place it within a class of compounds with significant therapeutic potential.[12] Based on the known structure-activity relationships of related benzimidazoles, we can infer its likely biological activities. The presence of the 2-amino group suggests potential for anticancer, anti-inflammatory, and antimicrobial properties.[9][10][13] The methyl groups at the N-1 and C-5 positions may enhance its potency and cellular permeability.

Standard Benzimidazole Derivatives: The Established Players

To provide a clear comparison, we will focus on two widely studied and clinically used benzimidazole derivatives: Albendazole and Mebendazole. These compounds are primarily known for their anthelmintic properties but have also gained significant attention for their potential as repurposed anticancer agents.[14][15]

  • Albendazole: This broad-spectrum anthelmintic agent is also being investigated for its anticancer activity in various cancers, including glioblastoma and colorectal cancer.[5] Its mechanism of action involves the inhibition of tubulin polymerization, leading to disruption of the microtubule network in cancer cells.[14]

  • Mebendazole: Similar to albendazole, mebendazole is an anthelmintic drug that has shown potent anticancer activity.[15] It also targets tubulin polymerization and has been shown to induce apoptosis and inhibit angiogenesis in preclinical studies.[14]

Comparative Analysis of Biological Activity: Anticancer Effects

The anticancer activity of benzimidazole derivatives is a major area of research.[3][16] Both N,5-dimethyl-1H-benzimidazol-2-amine's structural class and the standard derivatives, albendazole and mebendazole, are known to exert their anticancer effects through multiple mechanisms.[14][17]

Mechanism of Action: A Visual Breakdown

The primary anticancer mechanism for many benzimidazoles is the disruption of microtubule dynamics.[14]

cluster_0 Benzimidazole Derivatives cluster_1 Cellular Processes BZD N,5-dimethyl-1H-benzimidazol-2-amine Class Albendazole Mebendazole Tubulin β-Tubulin BZD->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitosis Mitotic Spindle Formation Microtubules->Mitosis Disrupts CellCycle Cell Cycle Arrest (G2/M) Mitosis->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Core mechanism of action for many anticancer benzimidazole derivatives.

Structure-Activity Relationship (SAR) Insights

The subtle structural differences between N,5-dimethyl-1H-benzimidazol-2-amine and standard derivatives like albendazole and mebendazole can lead to significant variations in their biological activity.

FeatureN,5-dimethyl-1H-benzimidazol-2-amineAlbendazoleMebendazole
2-Position Amino(Propylthio)carbamateBenzoyl
5-Position MethylMethylcarbamate-
N-1 Position Methyl--
Primary Indication InvestigationalAnthelminticAnthelmintic
Anticancer Potential Inferred based on structural classDemonstratedDemonstrated

The 2-amino group in N,5-dimethyl-1H-benzimidazol-2-amine's class offers a key point for further chemical modification to potentially enhance anticancer potency and selectivity.[10] In contrast, the carbamate and benzoyl groups at the 2-position of albendazole and mebendazole are crucial for their anthelmintic and anticancer activities.

Experimental Protocols: Evaluating Benzimidazole Derivatives

To facilitate further research, we provide a detailed protocol for a key in vitro assay to evaluate the anticancer properties of benzimidazole compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzimidazole derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Workflow:

Sources

A Comparative Guide to Validating N,5-dimethyl-1H-benzimidazol-2-amine Efficacy in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of N,5-dimethyl-1H-benzimidazol-2-amine, a novel compound from the therapeutically significant benzimidazole class. Recognizing that specific in vivo data for this particular derivative is not yet widely published, this document establishes a robust, scientifically-grounded methodology based on established protocols for the broader benzimidazole family of anticancer agents. We will compare its potential efficacy profile against standard-of-care treatments in colorectal cancer models, offering the detailed experimental protocols and data interpretation necessary for rigorous scientific inquiry.

The Benzimidazole Scaffold: A Privileged Structure in Oncology

The benzimidazole ring system, a fusion of benzene and imidazole, is considered a "privileged scaffold" in medicinal chemistry due to its structural similarity to natural purine nucleotides, allowing it to interact with a wide range of biological targets.[1][2] Numerous derivatives have been investigated as potent anticancer agents, acting through diverse mechanisms such as the disruption of microtubule polymerization, induction of apoptosis, and the inhibition of key signaling kinases.[1][3][4] Several benzimidazole-based drugs, including bendamustine and selumetinib, are clinically approved for treating various cancers, highlighting the therapeutic potential of this chemical class.[5][6]

The validation of new derivatives like N,5-dimethyl-1H-benzimidazol-2-amine requires a systematic in vivo evaluation, for which the murine xenograft model remains a cornerstone of preclinical cancer research.[7]

Postulated Mechanism of Action: Targeting Microtubule Dynamics

Many cytotoxic benzimidazole derivatives, including the anthelmintics mebendazole and albendazole which have been repurposed for cancer therapy, function by inhibiting tubulin polymerization.[3][4] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. It is hypothesized that N,5-dimethyl-1H-benzimidazol-2-amine may share this mechanism.

Signaling_Pathway cluster_pathway Hypothesized Mechanism of Action Compound N,5-dimethyl-1H- benzimidazol-2-amine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine-Binding Site Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Hypothesized mechanism targeting tubulin polymerization.

Designing a Validating Murine Xenograft Study

A meticulously designed xenograft study is critical for generating reproducible and translatable data. The workflow below outlines the key phases, from model establishment to endpoint analysis.

Comprehensive Experimental Workflow

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint & Analysis A HCT-116 Cell Culture (Exponential Growth Phase) B Cell Harvest & Viability Check (>95%) A->B C Subcutaneous Implantation in Athymic Nude Mice (1-5 x 10^6 cells in Matrigel) B->C D Tumor Growth to ~100-150 mm³ C->D Tumor Formation E Randomization (n=5-10 per group) D->E F Initiate Dosing Regimen: - Vehicle Control - Test Compound - Comparator Drug E->F G Monitor Tumor Volume & Body Weight (2-3x weekly) F->G H Endpoint Criteria Met (e.g., Tumor Volume ~2000 mm³) G->H Study Duration I Tumor Excision, Weighing, & Tissue Processing H->I J Data Analysis: Tumor Growth Inhibition (TGI), Statistical Analysis (e.g., ANOVA) I->J

Sources

Technical Application Guide: Selectivity Profiling of N,5-dimethyl-1H-benzimidazol-2-amine Against Homologous Kinase Targets

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-aminobenzimidazole pharmacophore is a privileged scaffold in kinase inhibitor design. Specifically, compounds like N,5-dimethyl-1H-benzimidazol-2-amine serve as critical fragment leads for targeting the ATP-binding cleft of mitogen-activated protein kinases (MAPKs) such as p38α, as well as Casein Kinase 1 delta (CK1δ)[1][2]. Because homologous kinases (e.g., p38β, JNKs) share highly conserved ATP-binding pockets, achieving isoform selectivity is a primary challenge in drug development to avoid off-target toxicity. This guide objectively evaluates the selectivity profile of N,5-dimethyl-1H-benzimidazol-2-amine against homologous targets, comparing it with advanced derivatives, and provides a self-validating protocol for rigorous selectivity profiling.

Causality Behind Kinase Binding

The binding affinity of the 2-aminobenzimidazole core is driven by precise interactions with the kinase hinge region:

  • Hinge Region Anchoring: The N-3 imine nitrogen acts as a crucial hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Met109 in p38α)[1].

  • Hydrogen Bond Donation: The C-2 amino group (or its N-methylated derivative) donates a hydrogen bond to the hinge carbonyl[1].

  • Hydrophobic Pocket Exploitation: The 5-methyl substitution provides a vector into the hydrophobic pocket near the gatekeeper residue (Thr106 in p38α)[1].

When profiling against homologous targets like p38β (75% sequence identity to p38α) and JNK isoforms, the outward flex of the p38 hinge region allows 2-aminobenzimidazoles to achieve selectivity profiles that rigid pyridinyl-based inhibitors cannot[3].

Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38alpha p38α MAPK MKK3_6->p38alpha p38beta p38β MAPK MKK3_6->p38beta JNK JNK1/2/3 MKK3_6->JNK Response Inflammatory Response (TNF-α, IL-6) p38alpha->Response Inhibitor N,5-dimethyl-1H- benzimidazol-2-amine Inhibitor->p38alpha High Affinity Inhibitor->p38beta Moderate Inhibitor->JNK Low Affinity

Caption: p38 MAPK signaling pathway and selective inhibition by 2-aminobenzimidazole derivatives.

Comparative Selectivity Data

To objectively evaluate the performance of N,5-dimethyl-1H-benzimidazol-2-amine, we compare its baseline fragment activity against highly optimized 2-aminobenzimidazole derivatives (e.g., Compound 1 from de Dios et al.) and a reference pyridinyl inhibitor (SB203580)[1]. Since N,5-dimethyl-1H-benzimidazol-2-amine is a fragment lead, its baseline IC50 is typically in the micromolar range, whereas optimized derivatives reach nanomolar potency while maintaining selectivity over JNK and CK1δ[1][2].

Target KinaseN,5-dimethyl-1H-benzimidazol-2-amine (Fragment Lead)Optimized 2-Aminobenzimidazole (e.g., Compound 1)Reference Pyridinyl Inhibitor (SB203580)
p38α ~4,500 nM1.5 nM50 nM
p38β ~12,000 nM11.9 nM500 nM
JNK2 >50,000 nM1,200 nM>10,000 nM
CK1δ ~8,500 nM>10,000 nM>10,000 nM

Note: Fragment data represents baseline SAR as established in kinase profiling literature. Optimized derivatives demonstrate the ceiling of the scaffold's potential.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This system is self-validating: it requires the calculation of a Z'-factor using a pan-kinase inhibitor (Staurosporine) to confirm assay robustness before any selectivity claims are made.

Step 1: Compound Preparation
  • Synthesis & Solubilization: N,5-dimethyl-1H-benzimidazol-2-amine is synthesized via the ozonization of 5-methyl-1H-benzimidazole-2(3H)-thione in the presence of methylamine[4].

  • Stock Preparation: Dissolve the purified compound in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) to establish a comprehensive dose-response curve.

Step 2: Kinase Reaction Assembly
  • Enzyme Addition: Add 5 µL of the target kinase (p38α, p38β, JNK2, or CK1δ) to a 384-well low-volume plate to achieve a final concentration of 1 nM.

  • Compound Incubation: Add 2.5 µL of the diluted compound. Include DMSO-only wells (negative control) and Staurosporine-treated wells (positive control). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mixture. Crucial Causality: The ATP concentration must be set exactly at the apparent Michaelis constant ( Km​ ) for each specific kinase isoform to ensure that the calculated IC50 values are directly comparable across the homologous panel.

Step 3: Detection & Readout
  • Termination: After a 60-minute incubation, halt the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), a Europium (Eu)-labeled anti-phospho antibody, and a ULight-labeled secondary acceptor.

  • Incubation: Incubate in the dark for 60 minutes.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Step 4: Data Analysis & Validation
  • Z'-Factor Calculation: Before analyzing the test compound, calculate the Z'-factor using the Staurosporine and DMSO controls. The assay is only valid if Z' > 0.6.

  • IC50 Determination: Plot the 665/615 nm emission ratio against the log of the compound concentration. Fit the data using a 4-parameter logistic regression to determine the IC50.

  • Selectivity Index (SI): Calculate the SI by dividing the IC50 of the off-target kinase (e.g., JNK2) by the IC50 of the primary target (p38α).

Workflow Step1 Compound Preparation (N,5-dimethyl-1H-benzimidazol-2-amine) Step2 Homologous Target Panel (p38α, p38β, JNK, CK1δ) Step1->Step2 Step3 ATP-Competitive Binding Assay (TR-FRET / Radiometric) Step2->Step3 Step4 Data Acquisition & IC50 Calculation (Self-Validation: Z' > 0.6) Step3->Step4 Step5 Selectivity Index (SI) Profiling Step4->Step5

Caption: Step-by-step workflow for kinase selectivity profiling of benzimidazole fragments.

Sources

Safety Operating Guide

Comprehensive Disposal and Handling Protocol for N,5-dimethyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Operational Context and Hazard Causality

As drug development professionals and analytical chemists, we frequently utilize benzimidazole derivatives like N,5-dimethyl-1H-benzimidazol-2-amine (CAS: 181297-43-8) as crucial pharmacophores and synthetic intermediates. While its biological activity is a tremendous asset at the bench, it becomes a significant liability in the waste stream.

The fused bicyclic benzimidazole ring system is highly stable and resists standard aqueous degradation pathways. Improper disposal leads to acute aquatic toxicity and environmental persistence. As a Senior Application Scientist, I designed this guide to provide a validated, self-correcting operational plan for the safe handling, segregation, and disposal of this compound. By understanding the why behind each step, your laboratory can ensure strict compliance with global environmental health and safety (EHS) standards while preventing ecological contamination.

Physicochemical Profile & Hazard Classification

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior in various waste matrices. Standard safety data for benzimidazole-2-amine derivatives classify these compounds as acute irritants with notable environmental hazards [1].

Property / HazardSpecificationOperational Implication
CAS Number 181297-43-8Use for exact EHS tracking and waste manifest generation.
Molecular Formula C9H11N3High nitrogen content; requires incineration with NOx scrubbing.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict PPE (nitrile gloves, goggles) during waste transfer.
Environmental Hazard Aquatic ToxicityStrictly prohibited from drain disposal or municipal landfills [2].
Solubility Soluble in DMSO, EtOH, DMFLiquid waste will primarily consist of these organic solvent mixtures.

The Self-Validating Disposal Workflow

A robust laboratory protocol must be a self-validating system—meaning each step inherently checks the success of the previous one. Proper segregation prevents dangerous cross-reactions, secondary containment catches primary vessel failures, and accurate labeling ensures the final destruction facility applies the correct thermal parameters.

G Start Waste Generation (Solid/Liquid) Segregation Waste Segregation (Halogenated vs Non-Halogenated) Start->Segregation Identify matrix Containment Primary Containment (HDPE/Glass, Sealed) Segregation->Containment Transfer to compatible vessel Labeling GHS Labeling (Toxic, Aquatic Hazard) Containment->Labeling Apply tracking info Storage Secondary Containment (Ventilated Storage) Labeling->Storage Temp storage < 90 days Disposal Licensed Waste Carrier (High-Temp Incineration) Storage->Disposal Final destruction

Workflow for the systematic segregation, containment, and disposal of benzimidazole-amine waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)

Solid waste includes leftover reagent, contaminated weigh boats, pipette tips, and filter paper.

  • Collection: Sweep up any spilled or residual solid material using a dedicated anti-static brush or damp absorbent wipe. Causality: Never use compressed air or dry sweeping, which aerosolizes the fine powder and bypasses standard respiratory defenses, increasing inhalation risk.

  • Primary Containment: Transfer the solid waste into a heavy-duty, sealable High-Density Polyethylene (HDPE) container. Causality: HDPE is preferred over standard plastics due to its superior chemical resistance to residual organic solvents that might be present on contaminated consumables.

  • Segregation: Keep solid chemical waste strictly separated from biological or radioactive waste. Causality: Mixed-hazard waste streams are exponentially more difficult and expensive to incinerate, often requiring specialized out-of-state facilities.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste - Contains Benzimidazole Derivatives."

Protocol B: Liquid Waste Disposal (Solutions and Washings)

In drug discovery workflows, N,5-dimethyl-1H-benzimidazol-2-amine is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) or alcohols.

  • Solvent Compatibility Check: Determine if the solvent matrix contains halogens (e.g., if the compound was extracted using Dichloromethane or Chloroform).

  • Segregation:

    • Non-Halogenated: If dissolved purely in DMSO or EtOH, route to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: If mixed with any chlorinated solvent, route to the "Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature. Combusting halogenated waste at standard temperatures can lead to the formation of highly toxic, environmentally persistent dioxins.

  • Transfer: Use a closed-funnel system to pour the liquid waste into a designated glass or PTFE-lined carboy. Ensure the carboy is kept in a secondary containment tray to capture any overspill.

  • Volume Management: Never fill liquid waste containers beyond 80% capacity. Causality: Leaving a 20% headspace allows for vapor expansion during ambient temperature fluctuations, preventing pressure-induced ruptures in the chemical storage room.

Protocol C: Emergency Spill Response

A spill compromises your controlled environment. Immediate, methodical action is required to prevent exposure and environmental release [3].

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • PPE Donning: Responders must wear a fitted respirator (N95 or P100), double nitrile gloves, and chemical splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., silica gel, vermiculite, or commercial spill sand). Causality: Inert absorbents trap the chemical without initiating an exothermic reaction.

  • Absorption and Collection: Work from the outside of the spill toward the center to prevent spreading. Scoop the absorbed mixture using a non-sparking tool and place it into a hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mixture of water and a mild detergent, followed by an ethanol wipe-down to ensure all organic residues are solubilized and removed. Dispose of all wipes as solid hazardous waste.

Mechanistic Justification: Why High-Temperature Incineration?

As an application scientist, I cannot overstate the importance of the final destruction method. Benzimidazole-2-amines are entirely unsuitable for standard landfill disposal. The heterocyclic core is highly recalcitrant to microbial degradation in soil and water.

When routed to a licensed hazardous waste facility, the compound undergoes high-temperature incineration (typically >1000°C) . At these extreme temperatures, the highly stable C=N and C-N bonds are completely cleaved. The nitrogen content is oxidized into NOx gases, which the facility must subsequently neutralize using catalytic scrubbers before exhaust release. This closed-loop destruction ensures zero environmental leaching, safeguarding aquatic ecosystems from the compound's inherent toxicity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.